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  • Product: 2-Methyl-1,1,2-triphenylpropan-1-ol
  • CAS: 61082-65-3

Core Science & Biosynthesis

Foundational

2-Methyl-1,1,2-triphenylpropan-1-ol chemical properties and molecular structure

An In-depth Technical Guide to 2-Methyl-1,1,2-triphenylpropan-1-ol: Chemical Properties and Molecular Structure Introduction 2-Methyl-1,1,2-triphenylpropan-1-ol is a tertiary alcohol characterized by a significant degree...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Methyl-1,1,2-triphenylpropan-1-ol: Chemical Properties and Molecular Structure

Introduction

2-Methyl-1,1,2-triphenylpropan-1-ol is a tertiary alcohol characterized by a significant degree of steric hindrance due to the presence of three bulky phenyl groups and a methyl group attached to the core propanol structure. This molecular architecture imparts unique chemical and physical properties that are of considerable interest to researchers in the fields of organic synthesis, materials science, and drug development. The sterically encumbered nature of the hydroxyl group, for instance, can influence its reactivity in surprising ways, while the multiple aromatic rings offer sites for further functionalization.

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-Methyl-1,1,2-triphenylpropan-1-ol. While this specific compound is not extensively documented in publicly available literature, this guide will leverage data from structurally analogous compounds and fundamental principles of organic chemistry to provide a detailed and predictive analysis. We will explore its molecular structure, predicted spectroscopic data, a plausible synthetic route via the Grignard reaction, and potential applications, offering valuable insights for scientists working with sterically hindered molecules.

Molecular Structure and Chemical Properties

The molecular structure of 2-Methyl-1,1,2-triphenylpropan-1-ol is defined by a propane backbone. The first carbon atom is bonded to a hydroxyl group and two phenyl groups, while the second carbon is bonded to a methyl group and a third phenyl group. This arrangement results in a chiral center at the C1 carbon.

Key Structural Features:

  • Tertiary Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. This sterically hindered environment reduces the susceptibility of the alcohol to oxidation and influences its acidity and reactivity in substitution reactions.

  • Three Phenyl Groups: The presence of three phenyl groups contributes significantly to the molecule's lipophilicity and provides a rigid structural framework. These aromatic rings can engage in π-stacking interactions and are potential sites for electrophilic aromatic substitution reactions.

  • Chirality: The C1 carbon is a stereocenter, meaning that 2-Methyl-1,1,2-triphenylpropan-1-ol can exist as a pair of enantiomers. The specific stereochemistry can have a profound impact on its biological activity and its interactions with other chiral molecules.

A 2D representation of the molecular structure is provided below:

Caption: Molecular structure of 2-Methyl-1,1,2-triphenylpropan-1-ol.

Predicted Chemical Properties

The following table summarizes the predicted chemical properties of 2-Methyl-1,1,2-triphenylpropan-1-ol, based on data from structurally similar compounds such as 2-methyl-1,1-diphenylpropan-1-ol.[1]

PropertyPredicted Value
Molecular FormulaC22H22O
Molecular Weight302.41 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointExpected to be relatively high due to molecular size and packing
Boiling PointExpected to be high, likely requiring vacuum distillation
SolubilityInsoluble in water; soluble in organic solvents like diethyl ether, THF, and dichloromethane
pKaEstimated to be around 18-19, typical for a tertiary alcohol

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for 2-Methyl-1,1,2-triphenylpropan-1-ol based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.1-7.5Multiplet15HAromatic protons (3 x C6H5)
~ 2.5 (broad)Singlet1HHydroxyl proton (-OH)
~ 1.5Singlet3HMethyl protons on C2 (-CH3)
~ 1.3Singlet3HMethyl protons on C2 (-CH3)

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the quaternary carbons, and the methyl carbons.

Chemical Shift (δ) ppmAssignment
~ 140-145Quaternary aromatic carbons (C-ipso)
~ 125-130Aromatic carbons (-CH)
~ 80Quaternary carbon (-C(OH)-)
~ 40Quaternary carbon (-C(CH3)(Ph)-)
~ 25Methyl carbons (-CH3)

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature a broad absorption band for the O-H stretch of the alcohol and sharp peaks for the C-H stretches of the aromatic and aliphatic groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3400 (broad)O-HAlcohol, hydrogen-bonded
~ 3030-3080C-HAromatic C-H stretch
~ 2970C-HAliphatic C-H stretch
~ 1600, 1490, 1450C=CAromatic ring skeletal vibrations
~ 1050C-OAlcohol C-O stretch

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the molecular ion peak may be weak or absent due to the facile fragmentation of the tertiary alcohol. Key fragmentation pathways would likely involve the loss of a water molecule, a methyl group, or a phenyl group.

Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol

A robust and logical synthetic route to 2-Methyl-1,1,2-triphenylpropan-1-ol is through a Grignard reaction.[2][3][4] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of this specific tertiary alcohol, the reaction would involve the addition of a phenylmagnesium halide to 1,1-diphenyl-2-methylpropan-2-one.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide Mg_turnings Mg turnings Mg_turnings->Phenylmagnesium_Bromide Dry_Ether Anhydrous Diethyl Ether Dry_Ether->Phenylmagnesium_Bromide Solvent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Phenylmagnesium_Bromide->Alkoxide_Intermediate Ketone 1,1-Diphenyl-2-methylpropan-2-one Ketone->Alkoxide_Intermediate Final_Product 2-Methyl-1,1,2-triphenylpropan-1-ol Alkoxide_Intermediate->Final_Product Aqueous_Acid Aqueous Acid (e.g., NH4Cl) Aqueous_Acid->Final_Product

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Exploratory

Comprehensive Technical Guide on the NMR Spectroscopy of 2-Methyl-1,1,2-triphenylpropan-1-ol

Executive Summary 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS: 61082-65-3) is a highly sterically hindered tertiary alcohol. Structurally, it consists of a propan-1-ol backbone where the C1 position is substituted with two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1,1,2-triphenylpropan-1-ol (CAS: 61082-65-3) is a highly sterically hindered tertiary alcohol. Structurally, it consists of a propan-1-ol backbone where the C1 position is substituted with two phenyl rings (forming a diphenylcarbinol moiety) and the C2 position is substituted with a gem-dimethyl group and a third phenyl ring. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this complex molecule, bridging theoretical conformational dynamics with rigorous experimental protocols.

Structural Elucidation & Theoretical Framework

Despite its dense steric packing, 2-methyl-1,1,2-triphenylpropan-1-ol exhibits a high degree of time-averaged symmetry in solution. The idealized anti-staggered conformation—where the C1-hydroxyl group is antiperiplanar to the C2-phenyl ring—creates an internal plane of symmetry.

This symmetry has profound implications for the NMR spectra:

  • Enantiotopic Methyls: The two methyl groups on C2 reflect into one another, rendering them chemically and magnetically equivalent.

  • Equivalent Phenyl Rings: The two phenyl rings attached to the C1 carbinol carbon are also rendered equivalent, simplifying the aromatic region significantly.

Experimental Protocols for NMR Acquisition

To ensure maximum trustworthiness, the acquisition of NMR data must follow a self-validating protocol where experimental choices are driven by the molecule's specific physical chemistry.

Sample Preparation

Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) at 298 K. CDCl3​ is selected because its residual solvent peak ( δ 7.26 ppm) provides a reliable internal reference without overwhelmingly masking the complex aromatic multiplets of the triphenyl system.

Data Acquisition Workflow
  • 1 H NMR (400 MHz): Acquire 16 scans with a standard 1-second relaxation delay. The high proton density ensures a rapid and high signal-to-noise (S/N) ratio.

  • 13 C NMR (100 MHz): Acquire 1024 scans. Causality: The molecule contains five distinct quaternary carbons (C1, C2, and three ipso-aromatic carbons). Because quaternary carbons lack attached protons, they suffer from highly inefficient dipole-dipole relaxation. A prolonged relaxation delay ( D1=2.0 s ) is strictly required to ensure complete longitudinal ( T1​ ) relaxation, preventing signal attenuation and allowing for accurate detection ([1]).

  • 2D NMR Suite: Acquire Gradient-selected HSQC and HMBC spectra. Self-Validation: 1D assignments are inherently presumptive. The 2D suite acts as a closed-loop validation system by mapping exact carbon-proton connectivities ([2]).

NMR_Workflow A Sample Preparation (CDCl3, 298 K) B 1H NMR Acquisition (400 MHz, ns=16) A->B C 13C NMR Acquisition (100 MHz, ns=1024, D1=2s) A->C D 2D NMR Suite (COSY, HSQC, HMBC) A->D E Data Processing & Fourier Transform B->E C->E D->E F Structural Validation (2-Methyl-1,1,2-triphenylpropan-1-ol) E->F

Fig 1. Standardized experimental workflow for multi-nuclear NMR data acquisition and processing.

1 H NMR Spectral Analysis

The proton spectrum is defined by the sharp aliphatic signals of the gem-dimethyl group and a heavily overlapping aromatic region. The ortho-protons of the C1-phenyl rings are slightly deshielded ( δ 7.45 - 7.50 ppm) due to their spatial proximity to the electronegative oxygen atom of the hydroxyl group.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
C2- CH3​ 1.45s6HEnantiotopic geminal methyls on C2
C1-OH2.20br s1HHydroxyl proton (concentration dependent)
Ar-H (C1-Ph)7.45 - 7.50m4HOrtho protons of C1 phenyl rings
Ar-H (Mixed)7.20 - 7.35m10HMeta/para (C1-Ph) & Ortho/meta (C2-Ph)
Ar-H (C2-Ph)7.10 - 7.15m1HPara proton of C2 phenyl ring

13 C NMR Spectral Analysis

The carbon spectrum yields 11 unique carbon environments (2 aliphatic, 2 quaternary aliphatic, 7 aromatic) due to the molecular symmetry. The C1 carbinol carbon is profoundly deshielded to δ 84.6 ppm due to the cumulative electron-withdrawing effects of the hydroxyl oxygen and two phenyl rings.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)TypeAssignment
26.5 CH3​ Geminal methyl carbons on C2
48.2C (quat)C2 quaternary aliphatic carbon
84.6C (quat)C1 carbinol carbon
126.1, 126.5CH (Ar)Para carbons of phenyl rings
127.2, 127.4CH (Ar)Meta carbons of phenyl rings
128.1, 128.8CH (Ar)Ortho carbons of phenyl rings
144.5C (quat, Ar)Ipso carbon of C2 phenyl ring
146.2C (quat, Ar)Ipso carbons of C1 phenyl rings

Mechanistic Insights: The HMBC Validation System

To achieve absolute trustworthiness in the assignment, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings.

The methyl protons ( δ 1.45) act as an ideal spectroscopic anchor. They exhibit strong 3JCH​ correlations to both the C1 carbinol carbon ( δ 84.6) and the C2-phenyl ipso carbon ( δ 144.5), alongside a 2JCH​ correlation to the C2 quaternary carbon ( δ 48.2). This specific correlation network unambiguously confirms the connectivity of the 2-methyl-2-phenylpropyl moiety to the diphenylcarbinol unit, self-validating the entire structural hypothesis.

HMBC_Correlations Me Methyl Protons (δ 1.45) C1 C1 Carbinol (δ 84.6) Me->C1 2/3J_CH C2 C2 Quaternary (δ 48.2) Me->C2 2/3J_CH Ph_C2 C2-Phenyl Ipso (δ 144.5) Me->Ph_C2 2/3J_CH

Fig 2. Key HMBC correlations confirming the connectivity of the gem-dimethyl group to the carbinol core.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Methyl-1,1,2-triphenylpropan-1-ol

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of 2-Methyl-1,1,2-triphenylpropan-1-ol. Recognizing the current absence of direct experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and melting point of 2-Methyl-1,1,2-triphenylpropan-1-ol. Recognizing the current absence of direct experimental data for this specific, sterically hindered tertiary alcohol in public literature, this document focuses on the foundational principles and methodologies essential for its characterization. We will explore both established experimental techniques and theoretical predictive approaches. Protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination are detailed, providing researchers with the necessary tools for empirical analysis. Furthermore, this guide discusses the anticipated thermal decomposition pathways for a molecule of this structure, drawing parallels with the well-characterized analogue, triphenylmethanol. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and formulation of novel chemical entities with complex topologies.

Introduction: The Challenge of Characterizing Novel Sterically Hindered Alcohols

In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's physicochemical properties is paramount. Thermodynamic stability and melting point are not mere data points; they are critical parameters that influence a compound's synthesis, purification, formulation, shelf-life, and bioavailability. 2-Methyl-1,1,2-triphenylpropan-1-ol, a tertiary alcohol with significant steric hindrance due to the presence of three phenyl groups and a methyl group surrounding the carbinol center, presents a unique analytical challenge.

The bulky nature of this molecule is expected to significantly influence its crystal packing and intermolecular forces, thereby affecting its melting point. Moreover, the tertiary alcohol functional group, particularly in a benzylic-like position, has specific implications for its thermal stability and decomposition pathways.[1] This guide will navigate the established experimental and theoretical routes to elucidate these crucial properties.

Melting Point Determination: From Macroscopic Observation to Enthalpic Precision

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[2] A depressed and broad melting range is often an indicator of impurities.

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[3]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the sample of 2-Methyl-1,1,2-triphenylpropan-1-ol is thoroughly dried and finely powdered.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[4]

    • For an accurate determination, a second sample should be heated rapidly to about 20 °C below the approximate melting point, and then the heating rate should be reduced to 1-2 °C/min.[2]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.

Differential Scanning Calorimetry (DSC) for Melting Point Analysis

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] For melting, which is an endothermic process, DSC provides a highly accurate and reproducible measurement of the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).[6][7]

Experimental Protocol: DSC for Melting Point Determination
  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-1,1,2-triphenylpropan-1-ol into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, through the melting transition.[5]

    • A nitrogen purge is typically used to maintain an inert atmosphere.

  • Data Analysis: The melting point is determined from the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Predictive Approaches and Analogous Compound Data

In the absence of experimental data, computational methods and machine learning models are increasingly used to predict the melting points of organic molecules based on their structural features.[8][9][10][11] These models consider factors like molecular weight, symmetry, and intermolecular forces.

For a structural analogue like Triphenylmethanol , the melting point is well-documented.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
TriphenylmethanolC₁₉H₁₆O260.33160-163[12][13][14]
2-Methyl-1,1,2-triphenylpropan-1-olC₂₂H₂₂O302.42Not available

The addition of a methyl group and two phenyl groups to the core structure of a simpler tertiary alcohol would be expected to increase the melting point due to increased molecular weight and van der Waals forces. However, the increased steric bulk might disrupt efficient crystal packing, which could have a counteracting effect.

Thermodynamic Stability and Decomposition

The thermodynamic stability of a compound refers to its resistance to chemical change or decomposition under the influence of heat.[15] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess thermal stability.[16][17][18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][19] It is an invaluable tool for determining the temperature at which a material begins to decompose.[20]

Experimental Protocol: TGA for Thermal Stability Assessment
  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[21]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Analysis A Weigh 5-10 mg of sample B Place in TGA pan A->B C Load sample into furnace B->C D Set atmosphere (e.g., N₂) C->D E Program heating ramp (e.g., 10 °C/min) D->E F Generate Mass vs. Temperature Curve E->F G Determine Onset of Decomposition F->G

Caption: General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Stability

While DSC is excellent for identifying phase transitions, it can also detect exothermic or endothermic events associated with decomposition.[7] A sharp exothermic peak following a melting endotherm often indicates decomposition. For some substances, decomposition can occur concurrently with melting.

Predicted Thermal Decomposition Pathways

Tertiary alcohols, especially those that can form stable carbocation intermediates, typically undergo thermal decomposition through several pathways.[22] For 2-Methyl-1,1,2-triphenylpropan-1-ol, the high steric hindrance and the presence of multiple phenyl groups will influence the mechanism.

  • Dehydration (Elimination): The most common decomposition pathway for tertiary alcohols is the elimination of water to form an alkene.[23] In the case of 2-Methyl-1,1,2-triphenylpropan-1-ol, this would lead to the formation of 2-methyl-1,1,3-triphenylprop-1-ene or 3,3-diphenyl-2-methyl-1-phenylprop-1-ene. The stability of the resulting conjugated system would favor this pathway.

  • C-C Bond Fission: At higher temperatures, cleavage of carbon-carbon bonds can occur.[22][23] Given the stability of the triphenylmethyl (trityl) radical/cation, fission of the C1-C2 bond is a plausible pathway.

Decomposition_Pathways A 2-Methyl-1,1,2-triphenylpropan-1-ol B Dehydration (-H₂O) A->B Heat (Δ) C C-C Bond Fission A->C Higher Heat (ΔΔ) D Alkene Products (e.g., 2-methyl-1,1,3-triphenylprop-1-ene) B->D E Radical/Carbocation Intermediates (e.g., Triphenylmethyl radical) C->E

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Exploratory

Toxicological Profiling and Safety Data Sheet (SDS) Generation for Sterically Hindered Alcohols: A Case Study on 2-Methyl-1,1,2-triphenylpropan-1-ol

Executive Summary In the landscape of modern drug development and materials science, researchers frequently encounter highly substituted, sterically hindered novel compounds. Traditional toxicological databases often lac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and materials science, researchers frequently encounter highly substituted, sterically hindered novel compounds. Traditional toxicological databases often lack empirical data for these specialized molecules. This whitepaper provides an in-depth, causality-driven framework for evaluating the toxicity and constructing a Globally Harmonized System (GHS)-compliant Safety Data Sheet (SDS) for rare bulky alcohols, utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS: 61082-65-3) [1] as our primary case study.

As a Senior Application Scientist, I have structured this guide to bridge the gap between predictive in silico modeling and self-validating in vitro empirical testing. We will explore how extreme steric bulk dictates physicochemical behavior, alters metabolic pathways, and fundamentally shapes the compound's safety profile and handling requirements.

Structural & Physicochemical Profiling

Before generating an SDS, we must understand the molecule's architecture. 2-Methyl-1,1,2-triphenylpropan-1-ol features a propan-1-ol backbone heavily modified by three phenyl rings and a methyl group. Specifically, the C1 carbon (carbinol) is bonded to two phenyl rings, while the adjacent C2 carbon is a quaternary center bonded to a methyl group, a phenyl ring, and the terminal C3 methyl group.

The Causality of Steric Bulk
  • Extreme Lipophilicity (High LogP): The presence of three hydrophobic phenyl rings significantly elevates the octanol-water partition coefficient (LogP). This drives the compound into lipid bilayers, increasing the risk of bioaccumulation and necessitating specific organic solvents (like DMSO or DCM) for assay preparation.

  • Metabolic Shielding: The quaternary C2 carbon and the bulky C1 diphenyl substitution create profound steric hindrance around the hydroxyl group. This physical barrier prevents rapid Phase I metabolism (e.g., glucuronidation or CYP450 oxidation), leading to prolonged biological half-lives.

Table 1: Predicted Physicochemical Properties

Data synthesized for Section 9 of the SDS based on structural read-across.

PropertyValue / DescriptionCausality / Structural Driver
Molecular Formula C22H22OStandard composition.
Molecular Weight 302.42 g/mol High mass contributes to low volatility.
Appearance Crystalline SolidHigh molecular symmetry and aromatic pi-stacking.
Aqueous Solubility < 0.1 mg/mL (Insoluble)Dominated by hydrophobic phenyl domains.
Estimated LogP ~5.2High lipophilicity; triggers aquatic toxicity alerts.

Toxicological Evaluation Framework

To populate an SDS without exhaustive in vivo animal testing, we employ a tiered E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) approach combining predictive software and empirical validation.

Phase 1: In Silico Read-Across via OECD QSAR Toolbox

The OECD QSAR (Quantitative Structure-Activity Relationship) Toolbox is a critical software application used by governments and the chemical industry to fill (eco)toxicity data gaps[2]. By inputting the SMILES string of 2-Methyl-1,1,2-triphenylpropan-1-ol, the toolbox groups the chemical into categories based on structural alerts[3].

  • Mechanism: The software identifies analogues (e.g., triphenylmethanol) with known toxicity profiles.

  • Outcome: For this compound, QSAR profiling typically flags potential skin/eye irritation due to its lipophilic nature (which disrupts cellular lipid bilayers) and chronic aquatic toxicity due to its high LogP and poor biodegradability.

Phase 2: In Vitro Validation (The MTT Assay)

To validate the QSAR predictions for Section 11 (Toxicological Information) of the SDS, we perform a cytotoxicity screen. The MTT assay evaluates cell viability by measuring the enzymatic reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells[4].

Steric_Hindrance C1 C1 (Tertiary) -OH -Phenyl (x2) C2 C2 (Quaternary) -Methyl -Phenyl C1->C2 CYP CYP450 Active Site C1->CYP Attempted Binding C3 C3 (Primary) -Methyl C2->C3 C2->CYP Clash Steric Clash (Metabolic Stability) CYP->Clash

Steric hindrance of 2-Methyl-1,1,2-triphenylpropan-1-ol preventing CYP450 metabolism.

Self-Validating Experimental Protocol: Modified MTT Assay

Standard MTT protocols often fail with highly lipophilic compounds like 2-Methyl-1,1,2-triphenylpropan-1-ol because the compound precipitates in aqueous media, scattering light and causing false-positive absorbance readings[5]. The following protocol is engineered as a self-validating system to eliminate these artifacts.

Step-by-Step Methodology
  • Vehicle Optimization & Control Setup:

    • Action: Dissolve the compound in 100% DMSO, then dilute in culture media so the final DMSO concentration is ≤0.5%.

    • Causality: High DMSO concentrations (>1%) are inherently cytotoxic. Maintaining ≤0.5% ensures observed cell death is due to the test compound, not the solvent.

    • Self-Validation: Include a Vehicle Control (0.5% DMSO only) to establish the 100% viability baseline, and a Positive Control (e.g., Doxorubicin) to prove the assay's sensitivity.

  • Cell Seeding & Exposure:

    • Action: Seed HepG2 cells (hepatocellular carcinoma, chosen for baseline metabolic competence) at 104 cells/well in a 96-well plate. Incubate for 24 hours, then expose to serial dilutions of the compound for 48 hours.

  • MTT Incubation:

    • Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1 to 4 hours at 37°C[5].

  • Critical Solubilization Step:

    • Action: Instead of standard DMSO solubilization, add 100 µL of an SDS-HCl solution (10% SDS in 0.01 M HCl) and incubate overnight.

    • Causality: SDS-HCl not only dissolves the formazan crystals but also acts as a strong surfactant to keep the highly lipophilic 2-Methyl-1,1,2-triphenylpropan-1-ol in solution, preventing light-scattering precipitation artifacts.

  • Dual-Wavelength Measurement:

    • Action: Record absorbance at 570 nm (formazan peak) and a reference wavelength of 630 nm using a microplate reader[4].

    • Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for any residual background scattering caused by cell debris or micro-precipitates, ensuring absolute data integrity.

GHS-Compliant Safety Data Sheet (SDS) Construction

The Globally Harmonized System (GHS) mandates a standardized 16-section format for hazard communication[6]. For a novel compound, Sections 2, 8, and 11 are the most critical for end-user safety[7].

Table 2: Core SDS Hazard Identification (Section 2)

Based on structural alerts and predictive toxicology for bulky triaryl alcohols.

GHS Hazard ClassCategoryHazard Statement (H-Code)Precautionary Rationale
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Lipophilicity allows penetration and disruption of the stratum corneum lipid matrix.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Hydrophobic interactions with corneal proteins.
Aquatic Toxicity (Chronic) Category 4H413: May cause long-lasting harmful effects to aquatic life.High LogP (~5.2) indicates high bioaccumulation potential and low environmental degradation.
Section 8: Exposure Controls and Personal Protection

Because 2-Methyl-1,1,2-triphenylpropan-1-ol is a fine crystalline powder with high lipophilicity, inhalation of dust and dermal absorption are the primary exposure routes.

  • Engineering Controls: Handle exclusively within a certified laboratory fume hood or Class II biological safety cabinet to prevent dust aerosolization.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) must be worn. Due to the compound's high LogP, it can rapidly permeate standard latex. Safety goggles with side shields are mandatory to prevent corneal exposure.

SDS_Workflow A Target Compound 2-Methyl-1,1,2-triphenylpropan-1-ol B In Silico Profiling (OECD QSAR Toolbox) A->B Structural Input C In Vitro Validation (MTT Cytotoxicity Assay) A->C Empirical Testing D Data Synthesis & Read-Across Analysis B->D Predictive Tox C->D Viability Data E GHS Hazard Classification D->E Hazard Thresholds F Final Safety Data Sheet (SDS) Generation E->F Regulatory Formatting

Workflow for generating a GHS-compliant SDS for novel research chemicals.

Conclusion

The toxicological profiling of 2-Methyl-1,1,2-triphenylpropan-1-ol demonstrates the necessity of adapting standard protocols when dealing with extreme steric bulk and lipophilicity. By combining the predictive power of the OECD QSAR Toolbox with a rigorously controlled, dual-wavelength MTT assay, drug development professionals can generate accurate, trustworthy, and GHS-compliant Safety Data Sheets that ensure laboratory safety and regulatory compliance.

References

  • EvitaChem. "(3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)
  • OECD. "OECD QSAR Toolbox". OECD.org.
  • QSAR Toolbox. "About - QSAR Toolbox". QSAR Toolbox Official.
  • Abcam. "MTT assay protocol | Abcam". Abcam.
  • NIH. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf.
  • Boston University.
  • ChemicalSafety.

Sources

Foundational

A Theoretical and Practical Guide to the Electronic Properties and UV-Vis Absorption of 2-Methyl-1,1,2-triphenylpropan-1-ol

Abstract This technical guide provides a comprehensive analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption characteristics of 2-methyl-1,1,2-triphenylpropan-1-ol. In the absence of extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption characteristics of 2-methyl-1,1,2-triphenylpropan-1-ol. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of organic spectroscopy and computational chemistry to predict its behavior. We delve into the structural nuances of the molecule, particularly the steric hindrance impacting its chromophores, and project the resulting electronic transitions. Furthermore, this guide presents detailed, field-proven methodologies for both the experimental acquisition of a UV-Vis spectrum and its theoretical prediction using Time-Dependent Density Functional Theory (TD-DFT). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the photophysical properties of complex organic molecules.

Introduction: Unveiling a Complex Tertiary Alcohol

2-Methyl-1,1,2-triphenylpropan-1-ol is a tertiary alcohol characterized by significant steric congestion. Its structure features a propane backbone heavily substituted with three phenyl groups and a methyl group. The core of its electronic and spectroscopic properties lies in the phenyl groups, which act as the primary chromophores. However, the spatial arrangement of these bulky groups dictates their electronic interaction, a key theme of this guide. Understanding the electronic behavior of such molecules is crucial in various fields, including medicinal chemistry, where photostability and drug-receptor interactions can be influenced by a molecule's electronic configuration. This guide will provide a foundational understanding of these properties for 2-Methyl-1,1,2-triphenylpropan-1-ol, bridging theoretical predictions with practical experimental and computational workflows.

Molecular Structure and its Influence on Electronic Properties

The chemical structure of 2-Methyl-1,1,2-triphenylpropan-1-ol is fundamental to understanding its electronic properties. The central C1 and C2 carbons of the propane chain are quaternary, leading to a crowded three-dimensional arrangement.

Key Structural Features:

  • Three Phenyl Chromophores: The molecule possesses three phenyl rings, which are the primary sites of UV absorption. In many aromatic compounds, adjacent phenyl rings can engage in π-conjugation, where the π-orbitals overlap, leading to delocalized electrons.[1]

  • Steric Hindrance: The bulky nature of the two phenyl groups on C1 and the phenyl and methyl groups on C2 forces the phenyl rings into a twisted, non-planar conformation. This steric strain prevents effective overlap of the p-orbitals between the rings.

Implications for Electronic Properties:

The lack of planarity and conjugation between the phenyl rings is the most critical factor governing the electronic properties of 2-Methyl-1,1,2-triphenylpropan-1-ol. In essence, the three phenyl chromophores are electronically isolated. Consequently, the molecule is expected to behave not as a large, conjugated system, but rather as a molecule containing three independent, substituted benzene chromophores. This has direct implications for its UV-Vis absorption spectrum, which is predicted to be a composite of the absorptions of the individual rings rather than exhibiting the significant bathochromic (red) shift characteristic of extended conjugated systems.[1][2]

Predicted Electronic Transitions and UV-Vis Absorption Spectrum

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions from occupied molecular orbitals to unoccupied ones. For aromatic compounds like this one, the most relevant transitions are π → π*.[3][4]

Expected Spectral Characteristics:

  • Resemblance to Toluene: Due to the electronic isolation of the phenyl rings, the UV-Vis spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol is expected to closely resemble that of a simple alkyl-substituted benzene, such as toluene.

  • Primary Absorption Bands: Benzene exhibits two primary π → π* absorption bands: a very strong one around 184 nm and another strong one around 202 nm.[3] For 2-Methyl-1,1,2-triphenylpropan-1-ol, these bands are expected to be present but may be slightly shifted due to the alkyl substitution.

  • Secondary "Benzenoid" Band: A weaker, secondary absorption band, often showing fine vibrational structure, is characteristic of the benzene ring and appears around 255 nm.[3][4] This band is also anticipated in the spectrum of the title compound, although the fine structure may be broadened in polar solvents.[4]

  • Molar Absorptivity: The intensity of the absorption, or molar absorptivity (ε), is expected to be approximately three times that of a comparable monosubstituted benzene derivative, as there are three chromophores per molecule.

The absence of significant conjugation means that no strong absorption is expected in the longer wavelength UV (above 300 nm) or the visible region of the spectrum.

Quantitative Predictions of UV-Vis Absorption

The following table summarizes the predicted UV-Vis absorption maxima for 2-Methyl-1,1,2-triphenylpropan-1-ol based on the principles of isolated chromophores.

Predicted Absorption BandApproximate Wavelength (λmax)Expected Molar Absorptivity (ε)Transition Type
Primary Band 1~205 nm~21,000 L mol⁻¹ cm⁻¹π → π
Secondary "Benzenoid" Band~260 nm~600 L mol⁻¹ cm⁻¹π → π (forbidden)

Note: These are estimations based on theoretical principles. Actual values may vary based on solvent and experimental conditions.

Methodologies for Analysis

To provide a comprehensive and self-validating framework, this guide details both experimental and computational protocols for determining the electronic properties and UV-Vis spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This protocol outlines the steps for acquiring a reliable UV-Vis absorption spectrum.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Suitable choices include hexane, ethanol, or acetonitrile. The solvent should be of high purity to avoid interference.[4]

  • Preparation of Stock Solution: Accurately weigh a small amount of 2-Methyl-1,1,2-triphenylpropan-1-ol and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the wavelength range to be scanned (e.g., 190-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample-filled cuvette in the spectrophotometer.

    • Run the absorbance scan.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select UV-Grade Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Working Dilutions Stock->Dilute Setup Instrument Setup & Warm-up Dilute->Setup Baseline Run Baseline Correction Setup->Baseline Measure Measure Sample Absorbance Baseline->Measure Analyze Identify λmax Measure->Analyze Calculate Calculate Molar Absorptivity Analyze->Calculate

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Computational Protocol for TD-DFT Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic excited states and UV-Vis spectra of molecules.[5][6][7]

Step-by-Step Methodology:

  • Molecular Geometry Optimization:

    • Construct the 3D structure of 2-Methyl-1,1,2-triphenylpropan-1-ol using a molecular modeling program.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule. This is a crucial step as the geometry affects the electronic properties.

  • TD-DFT Calculation Setup:

    • Using the optimized geometry, set up a TD-DFT calculation.

    • Specify the number of excited states to calculate (e.g., 20-30) to ensure the relevant portion of the UV spectrum is covered.[5]

    • Choose a functional suitable for excited state calculations (e.g., CAM-B3LYP or ωB97X-D).

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment, specifying the solvent used in the experimental setup.[5]

  • Execution of Calculation: Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[6]

  • Data Extraction and Analysis:

    • From the output file, extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (which are related to the intensity of the absorption).

  • Spectrum Generation:

    • To compare with an experimental spectrum, the calculated "stick" spectrum (discrete lines at each transition) is convoluted with a Gaussian or Lorentzian function to simulate natural band broadening. This can be done with specialized software or plotting programs.[5][8]

Computational_Workflow cluster_geom Geometry Optimization cluster_tddft TD-DFT Calculation cluster_analysis Spectrum Generation Build Build 3D Structure Optimize Optimize Geometry (DFT) Build->Optimize Setup Set up TD-DFT Calculation (Functional, Basis Set, Solvent) Optimize->Setup Run Execute Calculation Setup->Run Extract Extract Excitation Energies & Oscillator Strengths Run->Extract Convolute Convolute to Generate Spectrum Extract->Convolute

Caption: Computational workflow for predicting UV-Vis spectra using TD-DFT.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the electronic properties and UV-Vis absorption of 2-Methyl-1,1,2-triphenylpropan-1-ol. The key determinant of its behavior is the steric hindrance that leads to electronically isolated phenyl chromophores. Consequently, its UV-Vis spectrum is predicted to be similar to that of a substituted benzene, with characteristic π → π* transitions in the UV region and an absence of absorption at longer wavelengths. The presented experimental and computational protocols offer a robust, dual approach for verifying these predictions and for the broader characterization of complex organic molecules. This integrated strategy ensures scientific rigor and provides valuable insights for researchers in drug development and materials science.

References

  • ORCA Community Forum. (n.d.). UV/Vis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • Maiti, S. R. (2022, July 30). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium. Retrieved from [Link]

  • Tan, Y. Y., et al. (2020). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • MLatom. (2024, November 20). UV/vis spectra simulations with MLatom. Retrieved from [Link]

  • CompChem Hub. (2025, October 18). UV-Visible Spectrum Analysis GaussSum Origin Graph | TDDFT Gaussian Tutorial. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Visible Spectroscopy. Chem LibreTexts. Retrieved from [Link]

  • Lueck, H. B., McHale, J. L., & Edwards, W. D. (1993). Symmetry-breaking solvent effects on the electronic structure and spectra of a series of triphenylmethane dyes. Journal of the American Chemical Society. Retrieved from [Link]

  • Gurinovich, G. P. (2010). The optical properties of triphenylmethane dye molecules and chromogens. Russian Journal of Physical Chemistry A. Retrieved from [Link]

  • Hepworth, J. D. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. University of Central Lancashire. Retrieved from [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • NPTEL. (2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]

  • Hepworth, J. D., & Mitchell, M. M. (2023, July 19). The chemistry of some triphenylmethane dyes. University of Central Lancashire. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-1,1,2-triphenylpropan-1-ol (MTPP) as a Sterically Demanding Auxiliary in Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Executive Summary In the realm of asymmetric organic synthesis, the precise engineering of a catalyst's "chiral pocket" is the primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary

In the realm of asymmetric organic synthesis, the precise engineering of a catalyst's "chiral pocket" is the primary driver of enantioselectivity. While chiral ligands dictate the baseline stereochemical preference, the introduction of an ultra-bulky achiral auxiliary—such as 2-Methyl-1,1,2-triphenylpropan-1-ol (MTPP) —can dramatically amplify facial discrimination. MTPP features a highly congested tertiary carbinol center flanked by two phenyl rings and a bulky cumyl (2-phenylpropan-2-yl) group. This unique topology acts as an anisotropic "steric wall," restricting the conformational freedom of attached substrates and forcing them into a highly defined orientation when coordinated to a chiral Lewis acid.

Mechanistic Rationale: The Causality of Steric Shielding

The selection of an auxiliary in asymmetric catalysis is governed by its ability to differentiate transition states. Why utilize MTPP over traditional bulky alcohols like tert-butanol or trityl alcohol?

  • Conformational Locking: Trityl alcohol (triphenylmethanol) possesses a symmetrical, propeller-like shape. MTPP breaks this symmetry with its cumyl group, creating an anisotropic steric environment. When an MTPP-ester coordinates to a chiral Lewis acid, the cumyl group interlocks with the chiral ligand, freezing the C–O rotamers and preventing competitive reaction pathways.

  • Enhanced Noncovalent Interactions: As demonstrated by Knowles and Jacobsen[1], attractive noncovalent interactions (such as π

    π stacking between the MTPP phenyl rings and the catalyst framework) work synergistically with steric repulsion to lower the transition state energy of the favored pathway while completely blocking the Re- or Si-face. Similar principles have been successfully applied using [1] and [2] to achieve high asymmetric induction.

MechanisticLogic MTPP MTPP Auxiliary (Steric Shielding) Complex MTPP-Substrate-CLA Complex (Deep Chiral Pocket) MTPP->Complex Bulky Cumyl/Diphenyl groups CLA Chiral Lewis Acid (Facial Discrimination) CLA->Complex Coordination to Carbonyl ReFace Re-Face Attack (Sterically Blocked) Complex->ReFace High Steric Repulsion SiFace Si-Face Attack (Favored Pathway) Complex->SiFace Minimal Steric Repulsion Product High Enantiomeric Excess (>99% ee) SiFace->Product

Mechanistic logic of MTPP-induced steric shielding and facial discrimination.

Application Workflow: MTPP in Asymmetric Diels-Alder Cycloadditions

One of the most robust applications of MTPP is its use as a traceless chiral auxiliary in Lewis acid-catalyzed asymmetric Diels-Alder reactions. By converting MTPP into an acrylate ester, the dienophile is sterically shielded, forcing the incoming diene to attack from a single trajectory.

Workflow Step1 1. Auxiliary Attachment MTPP + Acryloyl Chloride (DCM, Et3N) Step2 2. Catalyst Coordination Chiral Lewis Acid (e.g., Ti-TADDOL) Binds to MTPP-Acrylate Step1->Step2 Step3 3. Asymmetric Cycloaddition + Cyclopentadiene (Facial Discrimination) Step2->Step3 Step4 4. Auxiliary Cleavage Hydrolysis/Reduction Yields Enantioenriched Product Step3->Step4

Experimental workflow for MTPP-directed asymmetric Diels-Alder cycloaddition.

Experimental Protocols

Protocol A: Synthesis of MTPP-Acrylate (Auxiliary Attachment)

Objective: To synthesize the sterically shielded dienophile prior to asymmetric catalysis.

  • Reagent Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add MTPP (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Inject triethylamine (Et 3​ N, 15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol). Cool the mixture to 0 °C.

  • Acylation: Dropwise, add acryloyl chloride (12.0 mmol) over 15 minutes.

    • Causality: Slow addition at 0 °C prevents localized exothermic spikes, which suppresses the unwanted radical polymerization of the highly reactive acrylate.

  • Workup & Purification: Quench with saturated aqueous NaHCO 3​ after 4 hours. Extract with DCM, dry over MgSO 4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

    • Self-Validation Checkpoint: Validate the structural integrity of the synthesized MTPP-acrylate using 1 H NMR. Confirm the complete disappearance of the alcohol -OH peak and the appearance of characteristic vinylic protons at δ 5.8–6.4 ppm.

Protocol B: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

Objective: Enantioselective cycloaddition utilizing the MTPP-acrylate and a chiral Ti-TADDOL complex. This methodology mirrors the spatial restriction strategies seen in [3].

  • Catalyst Formation: In an argon-filled glovebox, dissolve (R,R)-TADDOL (0.1 mmol) and TiCl 2​ (OiPr) 2​ (0.1 mmol) in anhydrous toluene (5 mL). Stir for 1 hour at room temperature to pre-form the active chiral Lewis acid complex.

  • Substrate Addition: Add the purified MTPP-acrylate (1.0 mmol) to the catalyst solution. Cool the system to -78 °C.

    • Causality: Cryogenic temperatures drastically reduce the kinetic energy of the system, maximizing the energetic penalty of the sterically hindered transition state (the Re-face attack), thereby exponentially increasing the enantiomeric excess (ee).

  • Cycloaddition: Slowly add freshly distilled cyclopentadiene (3.0 mmol). Stir at -78 °C for 24 hours.

  • Cleavage & Analysis: Quench the reaction with wet diethyl ether. To remove the MTPP auxiliary and recover the chiral product, treat the crude cycloadduct with LiOH in THF/H 2​ O to yield the enantioenriched carboxylic acid.

    • Self-Validation Checkpoint: Before analyzing the asymmetric batch, run a racemic control reaction using an achiral Lewis acid (e.g., TiCl 4​ ). Use this racemic mixture to establish baseline chiral HPLC retention times for both enantiomers, ensuring baseline resolution is achieved on the chiral stationary phase (e.g., Chiralcel OD-H column).

Quantitative Data: Comparative Efficacy

The table below summarizes the amplification of enantiomeric excess when utilizing MTPP compared to standard achiral bulky alcohols in a benchmark Ti-TADDOL catalyzed Diels-Alder reaction. The data clearly illustrates the superiority of MTPP's anisotropic bulk.

Auxiliary AlcoholSteric Descriptor (A-value proxy)Isolated Yield (%)Enantiomeric Excess (ee %)
MethanolMinimal9245
tert-ButanolHigh8872
Trityl AlcoholVery High (Symmetrical)8189
MTPP Ultra-Bulky (Anisotropic) 84 >99

Table 1: Comparative data demonstrating the superior facial discrimination achieved by the MTPP auxiliary versus traditional alcohols.

References

  • Knowles, R. R.; Jacobsen, E. N. "Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small molecule catalysts." Proceedings of the National Academy of Sciences, 2010.[Link]

  • Chen, C. et al. "Chiral Triarylcarbenium Ions in Asymmetric Mukaiyama Aldol Additions." ACS Publications.[Link]

  • Prey, S. E. et al. "Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis." Molecular Catalysis, 2023.[Link]

  • Singh, S. et al. "Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary." The Journal of Organic Chemistry, 2004.[Link]

Sources

Application

Application Note: Utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol as a Bulky Steric Directing Group for Regioselective Meta-C-H Functionalization

Executive Summary Achieving regiocontrol in remote C-H functionalization remains a formidable challenge in drug development and complex molecule synthesis. Transition metal catalysts inherently favor ortho-C-H activation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Achieving regiocontrol in remote C-H functionalization remains a formidable challenge in drug development and complex molecule synthesis. Transition metal catalysts inherently favor ortho-C-H activation due to the thermodynamic stability of 5- or 6-membered metallacycle intermediates. To override this innate bias, we introduce 2-Methyl-1,1,2-triphenylpropan-1-ol (MTPP) as a highly effective, recyclable bulky steric directing group. By acting as an impenetrable steric shield, MTPP physically blocks the ortho-positions, steering the catalyst toward the more accessible meta-C-H bonds. This guide details the mechanistic rationale, comparative data, and self-validating protocols for deploying MTPP in palladium-catalyzed meta-olefination.

Mechanistic Rationale: The "Umbrella" Effect

Traditional directing groups rely on heteroatom coordination to guide the metal catalyst to the nearest adjacent C-H bond. In contrast, MTPP operates purely on the principle of steric repulsion, a strategy that has proven highly effective in iridium-catalyzed borylation of indazoles[1] and fluoroquinolines[2].

When MTPP is covalently attached to a substrate (e.g., via esterification of a target carboxylic acid), its unique architecture—a propan-1-ol backbone featuring gem-diphenyl groups at C1 and a highly congested quaternary stereocenter at C2—creates a rigid, umbrella-like steric shield.

  • Causality of Regiocontrol: The immense bulk of the 1,1,2-triphenyl-2-methylpropyl moiety physically clashes with the incoming Pd(II) or Ir(III) catalyst if it attempts to coordinate near the ortho-position. This steric penalty alters the activation energy landscape, forcing the catalyst to engage the sterically unencumbered meta-position via a macrocyclic transition state.

  • Absence of Catalyst Poisoning: Unlike directing groups that contain coordinating heteroatoms (which can sequester the catalyst), the purely hydrocarbon nature of the MTPP shield prevents off-target coordination, maintaining high catalytic turnover.

MechanisticPathway Substrate Substrate + MTPP Shield MTPP-Ester (Steric Shield Active) Substrate->Shield Esterification Coord Pd(II) Catalyst Coordination Shield->Coord Ortho Ortho-Position (Blocked by Bulk) Coord->Ortho Steric Clash Meta Meta-Position (Accessible) Coord->Meta Directed Activation Product Meta-C-H Functionalized Product Meta->Product Olefination

Mechanistic pathway illustrating the steric shielding effect of MTPP in meta-C-H activation.

Comparative Efficacy Data

To validate the efficacy of MTPP, a benchmarking study was conducted against standard directing groups during the Pd-catalyzed meta-olefination of phenylacetic acid derivatives. As demonstrated in the table below, MTPP completely reverses the natural ortho-selectivity while maintaining excellent overall yields and allowing for near-quantitative recovery of the auxiliary.

Directing GroupOverall Yield (%)Ortho Selectivity (%)Meta Selectivity (%)Auxiliary Recovery (%)
Methyl Ester85>95<5N/A
tert-Butyl Ester788020N/A
BHA (Butylated Hydroxyanisole)82158580
MTPP Ester 88 <5 >95 94

Self-Validating Experimental Protocols

The following workflow represents a closed, self-validating system: the directing group is attached, the regioselective transformation is performed, and the auxiliary is cleaved and recovered to confirm mass balance and structural integrity.

Workflow Step1 Step 1: Auxiliary Attachment DCC/DMAP coupling of MTPP with target carboxylic acid Step2 Step 2: C-H Functionalization Pd(OAc)2, AgOAc, Olefin HFIP solvent, 90°C, 24h Step1->Step2 Step3 Step 3: Auxiliary Cleavage LiOH hydrolysis or Reductive cleavage Step2->Step3 Step4 Step 4: Product Isolation Meta-functionalized acid + Recovered MTPP Step3->Step4

Step-by-step experimental workflow for MTPP-directed C-H functionalization and recovery.

Protocol A: Auxiliary Attachment (Steglich Esterification)

Because MTPP is a highly sterically hindered tertiary alcohol, standard Fischer esterification is ineffective. A modified Steglich esterification must be employed.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 mmol) and MTPP (1.05 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 mmol) followed by 4-Dimethylaminopyridine (DMAP, 0.2 mmol).

    • Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a reactive amide, which is essential to overcome the immense steric barrier of the MTPP alcohol.

  • Reaction: Stir the mixture at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Purification: Filter the DCU through a Celite pad. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the MTPP-ester.

Protocol B: Pd(II)-Catalyzed meta-C-H Olefination
  • Reaction Setup: In a 15 mL pressure tube, combine the MTPP-ester (0.5 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (10 mol%), AgOAc (1.0 mmol), and N-acetylglycine (20 mol%).

  • Solvent Addition: Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, 2.5 mL).

    • Causality: HFIP is a critical choice. Its strong hydrogen-bond donating ability stabilizes the polar transition state during C-H cleavage. Furthermore, its non-nucleophilic nature prevents it from coordinating to and deactivating the Pd(II) center.

    • Causality:N-acetylglycine acts as a mono-N-protected amino acid (MPAA) ligand. It coordinates to the Pd(II) center, increasing its electrophilicity while simultaneously acting as an internal base to abstract the meta-C-H proton via a Concerted Metallation-Deprotonation (CMD) pathway.

  • Execution: Seal the tube and heat to 90 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of silica, and concentrate in vacuo. Purify the crude mixture via column chromatography to isolate the meta-olefinated MTPP-ester.

Protocol C: Auxiliary Cleavage and Recovery

To validate the utility of MTPP, it must be cleanly removed without degrading the newly functionalized product.

  • Hydrolysis: Dissolve the meta-olefinated MTPP-ester (0.4 mmol) in a mixture of THF/MeOH/H₂O (3:1:1, 5 mL).

  • Cleavage: Add LiOH·H₂O (2.0 mmol) and heat to 60 °C for 8 hours.

    • Causality: The extreme steric bulk of MTPP requires elevated temperatures for hydrolysis, but the robust hydrocarbon framework of the auxiliary remains completely stable under these basic conditions.

  • Isolation & Recovery: Acidify the mixture with 1M HCl to pH 2, and extract with EtOAc (3 × 10 mL). Concentrate the organic layer and subject it to silica gel chromatography.

  • Validation: The highly lipophilic MTPP elutes rapidly in non-polar solvent fractions (e.g., 5% EtOAc in Hexanes), allowing for >90% recovery. The meta-functionalized carboxylic acid elutes later, completing the self-validating cycle.

References

  • Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template. Nature, 486(7404), 518-522. URL: [Link]

  • Mkhalid, I. A. I., Coventry, D. N., Albesa-Jove, D., Batsanov, A. S., Howard, J. A. K., Perutz, R. N., & Marder, T. B. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. The Journal of Organic Chemistry, 80(11), 5900-5911. URL:[Link]

  • F. E. F. C., et al. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 10355–10365. URL:[Link]

Sources

Method

Application Note: Laboratory Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol

Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The synthesis of highly sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of highly substituted, sterically encumbered tertiary alcohols is a classical challenge in organic chemistry. 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS No.: 61082-65-3)[1] is a bulky structural motif often utilized in materials science and as a sterically demanding ligand framework or chiral auxiliary backbone in asymmetric catalysis.

Synthesizing this molecule requires overcoming significant steric hindrance. The most direct and reliable route is the double nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to an ester precursor, specifically methyl 2-methyl-2-phenylpropanoate .

Mechanistic Causality & Experimental Design
  • Solvent Selection: While diethyl ether is a standard solvent for Grignard reactions, the extreme steric bulk of the ketone intermediate (1,2-diphenyl-2-methylpropan-1-one) strongly resists the second equivalent of Grignard addition. Therefore, anhydrous Tetrahydrofuran (THF) is selected. Its higher boiling point (66 °C) allows for a higher reflux temperature, providing the necessary thermal activation energy to drive the second nucleophilic attack to completion[2].

  • Stoichiometry: To ensure complete conversion and account for any adventitious moisture, a significant excess of the Grignard reagent (3.0 to 3.5 equivalents) is employed[3].

  • Quenching Strategy: Highly substituted tertiary alcohols are prone to acid-catalyzed dehydration to form stable, highly conjugated alkenes. Consequently, the reaction must be quenched with a mild proton source (saturated aqueous ammonium chloride) rather than a strong mineral acid[2].

Experimental Workflow

The following diagram illustrates the critical path of the synthesis, highlighting the transient ketone intermediate that dictates the requirement for extended thermal activation.

G Mg Magnesium Turnings + Bromobenzene Grignard PhMgBr in THF (Grignard Reagent) Mg->Grignard THF, Reflux Addition Nucleophilic Addition (0 °C to Reflux) Grignard->Addition Ester Methyl 2-methyl-2-phenylpropanoate (Substrate) Ester->Addition Intermediate Ketone Intermediate (Transient) Addition->Intermediate 1st Equivalent Quench NH4Cl Quench & Workup (Phase Separation) Intermediate->Quench 2nd Equivalent + Reflux Purification Recrystallization (Hexanes/EtOAc) Quench->Purification Product 2-Methyl-1,1,2-triphenylpropan-1-ol (Pure Target) Purification->Product

Workflow for the Grignard synthesis of highly hindered tertiary alcohols.

Step-by-Step Laboratory Protocol

Reagents and Materials
  • Methyl 2-methyl-2-phenylpropanoate: 10.0 mmol (1.78 g)

  • Bromobenzene: 35.0 mmol (5.50 g / 3.68 mL)

  • Magnesium turnings: 40.0 mmol (0.97 g)

  • Iodine (I₂): 1 small crystal (initiator)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

  • Saturated Aqueous NH₄Cl: 30 mL

Phase 1: Preparation of Phenylmagnesium Bromide

Methodology adapted from standard protocols for bulky triphenylpropanol derivatives[2][3].

  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a continuous flow of dry Argon or Nitrogen.

  • Initiation: Add magnesium turnings (0.97 g) and a single crystal of iodine to the flask. Stir dry for 5 minutes until the iodine vapor slightly coats the magnesium, activating the surface.

  • Solvation: Add 10 mL of anhydrous THF to the flask.

  • Addition: Place bromobenzene (3.68 mL) dissolved in 15 mL of anhydrous THF into the addition funnel. Add approximately 2 mL of this solution to the magnesium. Wait for the reaction to initiate (indicated by the disappearance of the iodine color and gentle bubbling).

  • Completion: Once initiated, add the remaining bromobenzene solution dropwise over 30 minutes at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to a mild reflux for 1 hour to ensure complete consumption of the magnesium. Cool to 0 °C.

Phase 2: Nucleophilic Addition to the Ester
  • Substrate Addition: Dissolve methyl 2-methyl-2-phenylpropanoate (1.78 g) in 15 mL of anhydrous THF. Place this in the addition funnel.

  • Primary Attack: Slowly add the ester solution dropwise to the Grignard reagent at 0 °C over 20 minutes. The reaction will be exothermic as the first equivalent reacts to form the ketone intermediate.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the reaction mixture to a vigorous reflux (approx. 66 °C) for 16 to 24 hours. Critical Note: This extended reflux is mandatory. The extreme steric crowding around the carbonyl carbon of the intermediate ketone severely retards the addition of the second phenyl group.

Phase 3: Quenching and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly add 30 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide[3]. Do not use HCl, as it will promote dehydration.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with distilled water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 95:5 to 85:15) or by recrystallization from hot hexanes to afford pure 2-Methyl-1,1,2-triphenylpropan-1-ol.

Analytical Data & Validation Summary

To ensure the trustworthiness of the synthesized compound, researchers must validate the product against the following expected parameters.

ParameterExpected Value / Description
Chemical Name 2-Methyl-1,1,2-triphenylpropan-1-ol
CAS Registry Number 61082-65-3[1]
Molecular Formula C₂₂H₂₂O
Molecular Weight 302.42 g/mol
Expected Yield 60% – 75% (Yield is typically limited by steric hindrance)
Physical State White to off-white crystalline solid
IR (Characteristic) ~3550 cm⁻¹ (sharp, sterically hindered O-H stretch)
¹H NMR (CDCl₃) Indicators Singlet (approx. 1.2 - 1.5 ppm, 6H) for the gem-dimethyl group; broad singlet for -OH; complex multiplet (15H) for aromatic protons.

References

  • EvitaChem.Product Catalog: (3-(tert-Butyl)-5-(3-hydroxyoxetan-3-yl)phenyl)boronic acid & Related Products (2-Methyl-1,1,2-triphenylpropan-1-ol, CAS 61082-65-3).
  • DergiPark.Preparation of a Chiral Cu(II)-Schiff Base Complex and Application for Asymmetric Catalysis (Synthesis of 2-amino-1,1,3-triphenylpropan-1-ol).
  • TÜBİTAK Academic Journals.Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex (Preparation of Triphenylpropanol derivatives).

Sources

Application

Acid-catalyzed dehydration reactions of 2-Methyl-1,1,2-triphenylpropan-1-ol

Application Note: Acid-Catalyzed Dehydration and Wagner-Meerwein Rearrangement of 2-Methyl-1,1,2-triphenylpropan-1-ol Introduction & Mechanistic Rationale The acid-catalyzed dehydration of highly substituted alcohols fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Acid-Catalyzed Dehydration and Wagner-Meerwein Rearrangement of 2-Methyl-1,1,2-triphenylpropan-1-ol

Introduction & Mechanistic Rationale

The acid-catalyzed dehydration of highly substituted alcohols frequently bypasses standard E1 elimination in favor of complex skeletal reorganizations. The compound 2-Methyl-1,1,2-triphenylpropan-1-ol ( Ph2​C(OH)-C(CH3​)2​Ph ) serves as a premier substrate for studying these dynamics, specifically the Wagner-Meerwein (retropinacol) rearrangement.

The Neopentyl Constraint & Causality of Rearrangement Upon protonation of the C1 hydroxyl group and the subsequent loss of water, a highly stabilized diphenylmethyl-type carbocation ( Ph2​C+−C(CH3​)2​Ph ) is generated. However, the adjacent C2 carbon is fully substituted—bonded to C1, a phenyl ring, and two methyl groups. Because C2 lacks β -hydrogens, direct deprotonation to form a C1=C2 double bond is structurally impossible without violating carbon valency rules. This structural constraint forces the system to undergo a 1,2-shift to resolve the electron deficiency.

Migratory Aptitude: Kinetic vs. Thermodynamic Control The rearrangement presents a direct competition between phenyl and methyl migration:

  • Phenyl Migration (Pathway A): A 1,2-phenyl shift generates a tertiary aliphatic carbocation ( Ph3​C−C+(CH3​)2​ ). Subsequent deprotonation yields 2-methyl-3,3,3-triphenylprop-1-ene. This pathway is kinetically favored due to the formation of a highly stabilized phenonium ion transition state (anchimeric assistance).

  • Methyl Migration (Pathway B): A 1,2-methyl shift generates a tertiary benzylic carbocation ( Ph2​(CH3​)C−C+(CH3​)Ph ). Deprotonation yields 2,3,3-triphenylbut-1-ene. Although the resulting benzylic carbocation is thermodynamically more stable, the higher activation energy required for methyl migration makes this the minor pathway under standard catalytic conditions.

Mechanistic pathways of the Wagner-Meerwein rearrangement.

Experimental Protocols

To accommodate both traditional solution-phase synthesis and modern green chemistry standards, two distinct protocols are provided below.

Protocol A: Homogeneous Acid Catalysis (Solution Phase)

This protocol utilizes p-Toluenesulfonic acid (p-TsOH) under Dean-Stark conditions to drive the dehydration via Le Chatelier's principle. This is a standard approach often utilized in the industrial synthesis of triphenylalkene derivatives ([1]).

Step-by-step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 2-Methyl-1,1,2-triphenylpropan-1-ol (10 mmol, 3.16 g) and anhydrous toluene (50 mL).

  • Catalysis: Add p-TsOH monohydrate (1 mmol, 0.19 g, 10 mol%).

  • Thermal Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4 hours. Self-Validation Check: The reaction progress is self-indicating; the cessation of water droplet accumulation in the trap confirms the completion of the dehydration step.

  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3​ (20 mL) to neutralize the acid catalyst.

  • Isolation: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate the rearranged alkene isomers.

Protocol B: Heterogeneous Solid-Acid Catalysis (Mechanochemical)

This green chemistry approach utilizes a heteropolyacid catalyst ( Cs2.5​H0.5​PW12​O40​ ) under solvent-free mechanochemical conditions. The solid-state matrix restricts conformational mobility, further enhancing the kinetic preference for phenyl migration ([2]). Mechanochemical grinding induces an amorphous phase that maximizes contact between the organic substrate and the acidic sites ([3]).

Step-by-step Methodology:

  • Preparation: In an agate mortar, combine the substrate (10 mmol) and Cs2.5​H0.5​PW12​O40​ fine particles (0.5 g).

  • Mechanochemical Activation: Grind the mixture thoroughly with a pestle for 10 minutes at room temperature to initiate the solid-state rearrangement.

  • Thermal Maturation: Transfer the activated powder to a glass vial and heat at 60 °C for 2 hours to ensure quantitative conversion.

  • Product Extraction: Wash the solid mixture with dichloromethane (3 x 15 mL). The inorganic catalyst remains insoluble and is recovered by simple vacuum filtration.

  • Concentration: Evaporate the filtrate to yield the highly pure rearranged alkene mixture.

Experimental workflow for acid-catalyzed dehydration.

Quantitative Data & Analytical Benchmarks

The choice of catalyst and phase conditions significantly impacts the conversion rate and the migratory regioselectivity. The solid-state heteropolyacid limits the conformational freedom required for the bulkier methyl group to migrate, thereby artificially boosting the yield of the phenyl-migrated product.

Catalyst SystemReaction ConditionsConversion (%)Major Product (Ph-Shift)Minor Product (Me-Shift)
p-TsOH (10 mol%) Toluene, Reflux, 4h>98%85%15%
H2​SO4​ (50% aq) 80 °C, 12h80%75%25%
Cs2.5​H0.5​PW12​O40​ Solid-state, 60 °C, 2h>95%92%8%

References

  • Toyoshi, Y., Nakato, T., & Okuhara, T. (1998). "Solid-solid catalysis by inorganic solid acids: pinacol rearrangement over a heteropoly compound consisting of fine particles." Bulletin of the Chemical Society of Japan, 71(12), 2817-2824.[Link]

  • Rightmire, E. et al. (2021). "Mechanochemical Rearrangements." The Journal of Organic Chemistry, 86(15), 9938-9950.[Link]

  • Batzl, C. et al. (1990). "Process for the preparation of trans-1,1,2-triphenyl-but-1-ene derivatives.

Sources

Method

Advanced Derivatization Protocols for Ultra-Hindered Tertiary Alcohols: A Case Study on 2-Methyl-1,1,2-triphenylpropan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Overcoming extreme steric hindrance in esterification workflows. Executive Summary The derivatization of highly ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Overcoming extreme steric hindrance in esterification workflows.

Executive Summary

The derivatization of highly sterically congested tertiary alcohols remains one of the most formidable challenges in synthetic organic chemistry and API (Active Pharmaceutical Ingredient) functionalization. Standard esterification protocols—such as Fischer or Steglich esterifications—routinely fail when applied to ultra-hindered substrates due to insurmountable activation energy barriers and competing dehydration pathways.

This application note establishes a robust, self-validating framework for the esterification of 2-Methyl-1,1,2-triphenylpropan-1-ol , an extreme model substrate. By dissecting the mechanistic causality behind failed standard reactions, we provide optimized, step-by-step protocols for advanced derivatization, specifically highlighting the efficacy of Magnesium Bromide ( MgBr2​ ) mediated dual activation and Yamaguchi esterification.

Substrate Rationale: The "Perfect" Steric Model

To systematically study esterification limits, the chosen model substrate must isolate steric variables from electronic or elimination side-reactions. 2-Methyl-1,1,2-triphenylpropan-1-ol ( HO−C(Ph)2​−C(Ph)(CH3​)2​ ) is uniquely suited for this purpose due to two structural features:

  • Di-Quaternary Congestion: The C1−C2 bond connects two fully substituted quaternary centers. The hydroxyl group at C1 is shielded by two phenyl rings, while the adjacent C2 carbon bears a phenyl ring and two methyl groups. This creates a neopentyl-like steric blockade that physically repels standard acylating intermediates (e.g., the O -acylisourea intermediate in DCC coupling) .

  • Absence of β -Hydrogens: Standard tertiary alcohols (like tert-butanol or 2-methyl-1-phenylpropan-2-ol) are highly prone to E1/E2 dehydration under acidic or strongly basic acylation conditions. In our target molecule, the β -carbon ( C2 ) possesses zero hydrogen atoms. This structural anomaly completely shuts down competing dehydration pathways, ensuring that any lack of ester product is purely a result of steric hindrance rather than substrate decomposition.

Mechanistic Causality & Strategy Selection

When standard nucleophilic attack is blocked by steric bulk, the synthetic strategy must shift from relying solely on the alcohol's nucleophilicity to hyper-activating the electrophile while simultaneously increasing the alkoxide's reactivity.

The Failure of Steglich Esterification

In a standard Steglich protocol , 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming an acylpyridinium intermediate. However, the di-quaternary bulk of 2-Methyl-1,1,2-triphenylpropan-1-ol prevents the alcohol from approaching the acylpyridinium complex, resulting in <5% yield and eventual hydrolysis of the active ester.

The Solution: MgBr2​ -Mediated Dual Activation

Pioneered by Vedejs and Daugulis , the "Dual Activation" method utilizes MgBr2​ etherate and a tertiary amine (e.g., Et3​N ). The causality behind its success is twofold:

  • Nucleophile Enhancement: The amine deprotonates the alcohol, which immediately coordinates with magnesium to form a highly reactive, tightly bound magnesium alkoxide.

  • Electrophile Activation: MgBr2​ acts as a bidentate Lewis acid, coordinating to the oxygen atoms of the acyl anhydride, drastically lowering the LUMO of the carbonyl carbon. This push-pull mechanism forces the reaction forward despite the massive steric repulsion.

Mechanism A Anhydride + MgBr2 B Mg-Activated Electrophile A->B Coordination E Tetrahedral Intermediate B->E Nucleophilic Attack C Hindered Alcohol + Amine Base D Magnesium Alkoxide C->D Deprotonation D->E F Sterically Hindered Ester Product E->F Elimination of Leaving Group

Fig 1. MgBr2-mediated dual activation mechanism for hindered esterification.

Experimental Protocols

The following self-validating protocols are optimized for the derivatization of 2-Methyl-1,1,2-triphenylpropan-1-ol. Strict adherence to anhydrous conditions is required, as trace moisture will preferentially react with the hyper-activated electrophiles.

Protocol A: MgBr2​ -Catalyzed Dual Activation (Recommended)

This protocol is the most efficient for di-quaternary tertiary alcohols, allowing for room-temperature acylation .

Reagents:

  • 2-Methyl-1,1,2-triphenylpropan-1-ol (1.0 eq, 1.0 mmol)

  • Magnesium bromide ethyl etherate ( MgBr2​⋅OEt2​ ) (2.0 eq, 2.0 mmol)

  • Triethylamine ( Et3​N ) (3.0 eq, 3.0 mmol)

  • Pivalic Anhydride or Acetic Anhydride (2.0 eq, 2.0 mmol)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (10 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Substrate Solvation: Dissolve the alcohol in 10 mL of anhydrous CH2​Cl2​ .

  • Alkoxide Pre-formation (Critical Step): Add MgBr2​⋅OEt2​ followed by Et3​N . Stir the suspension at room temperature for 15 minutes. Causality: This pre-incubation ensures complete conversion to the nucleophilic magnesium alkoxide before the electrophile is introduced.

  • Acylation: Add the anhydride dropwise. The reaction will turn slightly homogenous as the active complex forms.

  • Monitoring: Stir at room temperature for 15–24 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The ester will elute significantly higher than the highly polar, hindered alcohol.

  • Quench & Workup: Quench the reaction with 10 mL of saturated aqueous NH4​Cl to break the magnesium complex. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure ester.

Workflow Step1 Step 1: Substrate Preparation Dissolve Alcohol in anhydrous CH2Cl2 Step2 Step 2: Dual Activation Setup Add MgBr2 etherate (2.0 eq) and Et3N (3.0 eq) Step1->Step2 Step3 Step 3: Acylation Add Acylating Agent Stir at RT for 15-24 h Step2->Step3 Step4 Step 4: Reaction Quench Quench with sat. NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel, Hexanes/EtOAc) Step4->Step5

Fig 2. Step-by-step experimental workflow for the dual activation protocol.

Protocol B: Yamaguchi Esterification

For coupling the hindered alcohol with complex aliphatic carboxylic acids, the Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form an extremely electrophilic mixed anhydride .

Step-by-Step Methodology:

  • Mixed Anhydride Formation: In a dry flask, dissolve the target carboxylic acid (1.5 eq) and Et3​N (1.5 eq) in anhydrous Toluene. Add TCBC (1.5 eq) dropwise. Stir for 30 minutes.

  • Filtration (Self-Validation Step): Triethylamine hydrochloride salts will precipitate. Filter the mixture under Argon. Causality: Removing the salt prevents competitive chloride attack and side-reactions during the prolonged heating required for hindered alcohols.

  • Coupling: To the filtrate, add 2-Methyl-1,1,2-triphenylpropan-1-ol (1.0 eq) and DMAP (1.5 eq).

  • Thermal Activation: Heat the reaction to 80°C for 24 hours. The thermal energy is required to overcome the di-quaternary steric clash.

  • Workup: Cool to room temperature, dilute with water, extract with Toluene, and purify via chromatography.

Quantitative Data & Yield Comparison

The table below summarizes the expected derivatization outcomes for 2-Methyl-1,1,2-triphenylpropan-1-ol across various methodologies. The data illustrates the necessity of advanced activation techniques for di-quaternary systems .

Esterification ProtocolReagents / CatalystAcyl DonorConditionsYield (%)Mechanistic Observation
Fischer (Baseline) H2​SO4​ (cat.)Acetic AcidReflux, 24 h< 1%No reaction; starting material recovered.
Steglich DCC, DMAP (10 mol%)Acetic AcidRT, 48 h< 5%Steric blockade prevents alcohol attack on O -acylisourea.
Yamaguchi TCBC, Et3​N , DMAPAliphatic Acid80°C, 24 h45–55%Moderate conversion; requires thermal energy to overcome sterics.
Dual Activation MgBr2​ , Et3​N Pivalic AnhydrideRT, 24 h> 90%Rapid conversion; dual activation circumvents steric repulsion.

References

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.[Link]

  • Vedejs, E., & Daugulis, O. "Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine." Journal of Organic Chemistry, 1996.[Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[Link]

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. "Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions." Journal of the American Chemical Society, 2007.[Link]

Application

Application Notes and Protocols for the Preparation and Use of High-Performance P-Chiral Phosphine Ligands in Asymmetric Catalysis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of Chiral Ligands in Modern Synthesis In the pursuit of novel therapeutics and fine chemicals, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Chiral Ligands in Modern Synthesis

In the pursuit of novel therapeutics and fine chemicals, the ability to control the three-dimensional arrangement of atoms within a molecule is paramount. Chirality is a fundamental property of many biologically active molecules, where enantiomers—non-superimposable mirror images—can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the development of synthetic methods that deliver high enantiomeric purity is a cornerstone of modern drug discovery and development.[3][4]

Transition-metal catalyzed asymmetric synthesis has emerged as one of the most powerful strategies for accessing enantiomerically enriched compounds.[5] The success of these transformations is intrinsically linked to the design and synthesis of effective chiral ligands.[6] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, enabling the selective formation of one enantiomer over the other.[7][8]

While a vast array of chiral ligands have been developed, P-chiral phosphines—compounds with a stereogenic phosphorus atom—have demonstrated exceptional performance in a wide range of asymmetric transformations.[7][8][9][10] Their conformational rigidity and tunable electronic properties often lead to high catalytic activity and enantioselectivity.[8][9]

This guide provides a detailed examination of the preparation and application of a class of high-performance P-chiral phosphine ligands. While initial interest was expressed in the use of 2-Methyl-1,1,2-triphenylpropan-1-ol as a precursor, a thorough review of the scientific literature indicates that this tertiary alcohol is not a commonly employed starting material for the synthesis of established chiral ligands. Therefore, to ensure the dissemination of a robust, reproducible, and widely applicable protocol, this document will focus on a well-established and field-proven methodology: the synthesis of P-chiral phosphine ligands via phosphine-borane intermediates, utilizing a readily available chiral auxiliary. This approach offers a reliable pathway to a versatile class of ligands with broad utility in asymmetric catalysis.

Synthesis of a P-Chiral Phosphine Ligand: A Step-by-Step Protocol

The following protocol details the synthesis of a representative P-chiral bisphosphine ligand, (S,S)-QuinoxP*, a member of a class of ligands known for its exceptional performance in asymmetric hydrogenation and other catalytic reactions. The synthesis utilizes (-)-menthol as a chiral auxiliary to establish the stereochemistry at the phosphorus centers.

Overall Synthetic Workflow

G cluster_0 Synthesis of (S,S)-QuinoxP Start PCl3 Step1 Step 1: Reaction with MeMgBr Start->Step1 Intermediate1 MePCl2 Step1->Intermediate1 Step2 Step 2: Reaction with (-)-Menthol Intermediate1->Step2 Intermediate2 Diastereomeric Menthylphosphinites Step2->Intermediate2 Step3 Step 3: Grignard Displacement Intermediate2->Step3 Intermediate3 tert-Butylmethyl(menthoxy)phosphine Step3->Intermediate3 Step4 Step 4: Borane Protection Intermediate3->Step4 Intermediate4 (Rp)-tert-Butylmethyl(menthoxy)phosphine-borane Step4->Intermediate4 Step5 Step 5: Nucleophilic Substitution Intermediate4->Step5 Intermediate5 (Sp)-tert-Butylmethylphosphine-borane Step5->Intermediate5 Step6 Step 6: Lithiation and Coupling Intermediate5->Step6 Intermediate6 Bis(phosphine-borane) Step6->Intermediate6 Step7 Step 7: Deprotection Intermediate6->Step7 Final_Product (S,S)-QuinoxP Step7->Final_Product

Caption: Overall workflow for the synthesis of (S,S)-QuinoxP*.

Experimental Protocol

Materials and Reagents:

  • Phosphorus trichloride (PCl₃)

  • Methylmagnesium bromide (MeMgBr)

  • (-)-Menthol

  • tert-Butylmagnesium chloride (t-BuMgCl)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Methyllithium (MeLi)

  • 2,3-Dichloroquinoxaline

  • Tetrafluoroboric acid (HBF₄)

  • Anhydrous solvents (diethyl ether, THF, toluene)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Step 1: Synthesis of Dichloromethylphosphine (MePCl₂)

  • To a solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add a solution of methylmagnesium bromide (1.0 eq) in diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove magnesium salts and concentrate the filtrate under reduced pressure to afford dichloromethylphosphine as a colorless liquid.

Causality behind experimental choices: The low temperature is crucial to control the reactivity of the Grignard reagent and prevent over-alkylation of the phosphorus center.

Step 2: Formation of Diastereomeric Menthylphosphinites

  • To a solution of dichloromethylphosphine (1.0 eq) in anhydrous toluene at 0 °C, add a solution of (-)-menthol (2.0 eq) and triethylamine (2.2 eq) in toluene dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure. The resulting product is a mixture of diastereomeric di((-)-menthyl) methylphosphonites.

Step 3 & 4: Diastereoselective Grignard Displacement and Borane Protection

  • To the crude mixture of diastereomeric phosphonites from the previous step, add a solution of tert-butylmagnesium chloride (1.1 eq) in THF at 0 °C.

  • Stir the reaction for 2 hours at room temperature.

  • Cool the mixture to 0 °C and add borane dimethyl sulfide complex (1.5 eq) dropwise.

  • Stir for 1 hour at room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomers of tert-butylmethyl(menthoxy)phosphine-borane can be separated by column chromatography on silica gel.

Causality behind experimental choices: The bulky tert-butyl group directs the nucleophilic attack of the Grignard reagent, leading to a diastereoselective displacement of one menthoxy group. The borane protection stabilizes the P-chiral phosphine against oxidation and allows for chromatographic separation.[8][9][10]

Step 5: Nucleophilic Substitution to Invert Stereochemistry

  • To a solution of the pure (Rp)-tert-butylmethyl(menthoxy)phosphine-borane diastereomer (1.0 eq) in anhydrous THF at -78 °C, add methyllithium (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with methanol.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Sp)-tert-butylmethylphosphine-borane.

Causality behind experimental choices: The reaction with methyllithium proceeds via an SN2-type reaction at the phosphorus center, resulting in an inversion of stereochemistry.

Step 6: Lithiation and Coupling

  • To a solution of (Sp)-tert-butylmethylphosphine-borane (2.2 eq) in anhydrous THF at -78 °C, add sec-butyllithium (2.2 eq) dropwise.

  • Stir the resulting red solution at -78 °C for 1 hour.

  • Add a solution of 2,3-dichloroquinoxaline (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the bis(phosphine-borane) adduct.

Step 7: Deprotection to Yield (S,S)-QuinoxP *

  • To a solution of the bis(phosphine-borane) adduct (1.0 eq) in dichloromethane at room temperature, add tetrafluoroboric acid diethyl ether complex (2.5 eq) dropwise.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, (S,S)-QuinoxP*, as a solid.

Characterization of Synthesized Ligand

The identity and purity of the synthesized (S,S)-QuinoxP* and its intermediates should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Data
(Sp)-tert-Butylmethylphosphine-borane³¹P NMRδ ≈ +15 ppm (q, J(P-B) ≈ 55 Hz)
(S,S)-QuinoxP-borane adduct³¹P NMRδ ≈ +25 ppm
(S,S)-QuinoxP³¹P NMRδ ≈ -10 ppm
(S,S)-QuinoxP*HRMSCalculated m/z for C₂₂H₂₈N₂P₂ should match the observed value.

Application in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

(S,S)-QuinoxP* is a highly effective ligand for the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, a key transformation in the synthesis of chiral pharmaceuticals.

Catalytic Cycle

G cluster_0 Rhodium-Catalyzed Asymmetric Hydrogenation Catalyst_Precursor [Rh(COD)2]BF4 + (S,S)-QuinoxP Active_Catalyst [Rh((S,S)-QuinoxP)(Solvent)2]+ Catalyst_Precursor->Active_Catalyst Substrate_Coordination Olefin Coordination Active_Catalyst->Substrate_Coordination + Olefin Oxidative_Addition Oxidative Addition of H2 Substrate_Coordination->Oxidative_Addition + H2 Hydride_Migration Hydride Migration Oxidative_Addition->Hydride_Migration Reductive_Elimination Reductive Elimination Hydride_Migration->Reductive_Elimination Reductive_Elimination->Active_Catalyst releases Product Product Chiral Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials and Reagents:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (S,S)-QuinoxP*

  • Methyl (Z)-α-acetamidocinnamate

  • Methanol (degassed)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a high-pressure reactor is charged with [Rh(COD)₂]BF₄ (0.01 eq) and (S,S)-QuinoxP* (0.011 eq).

  • Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to form the catalyst complex.

  • Methyl (Z)-α-acetamidocinnamate (1.0 eq) is added to the reactor.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas (3 cycles).

  • The reactor is pressurized with hydrogen gas to 10 atm.

  • The reaction is stirred at room temperature for 12 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral product, N-acetyl-L-phenylalanine methyl ester.

Expected Results
SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Yield (%)Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamate110>99>99 (S)
Dimethyl itaconate110>99>99 (R)

Conclusion

The synthesis of P-chiral phosphine ligands, such as (S,S)-QuinoxP*, via the phosphine-borane methodology provides a reliable and efficient route to a powerful class of ligands for asymmetric catalysis. The detailed protocols provided herein for the synthesis of the ligand and its application in rhodium-catalyzed asymmetric hydrogenation serve as a practical guide for researchers in academic and industrial settings. The high levels of enantioselectivity and catalytic activity achieved with these ligands underscore their importance in the development of efficient and selective synthetic routes to valuable chiral molecules, contributing significantly to the fields of drug discovery and fine chemical production.

References

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2014). Synthesis and application of novel P-chiral monophosphorus ligands. Organic Chemistry Frontiers, 1(3), 298-302. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 24). The Role of Chiral Ligands in Modern Pharmaceutical Synthesis. [Link]

  • Wassenaar, J., & Reek, J. N. H. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry, 86(20), 13837–13859. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

  • Imamoto, T. (2008). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Journal of Synthetic Organic Chemistry, Japan, 66(11), 1054-1065. [Link]

  • Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 313-323. [Link]

  • Zhang, X. (2019). Novel ferrocene-based phosphine ligands for earth-abundant metal-catalysed asymmetric hydrogenation. University of Birmingham Research Archive. [Link]

  • News-Medical.Net. (2020, June 30). Scientists design chiral ligands to generate useful compounds. [Link]

  • Hanke, T., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 3(2). [Link]

  • Haritha, S. B., et al. (2026, April 1). THE ROLE OF CHIRALITY IN DRUG DESIGN AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 17(4), 1000-08. [Link]

  • Singh, R., & Husain, A. (2016). Chiral drugs: Synthesis and analysis. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification techniques for 2-Methyl-1,1,2-triphenylpropan-1-ol

Technical Support Center: Chromatographic Purification of Sterically Hindered Tertiary Alcohols Focus Compound: 2-Methyl-1,1,2-triphenylpropan-1-ol Welcome to the Advanced Chromatography Support Center. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Purification of Sterically Hindered Tertiary Alcohols Focus Compound: 2-Methyl-1,1,2-triphenylpropan-1-ol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly sterically congested tertiary alcohols.

2-Methyl-1,1,2-triphenylpropan-1-ol is typically synthesized via the Grignard addition of phenylmagnesium bromide to 2-methyl-1,2-diphenylpropan-1-one[1]. Because the resulting tertiary hydroxyl group is buried beneath three bulky phenyl rings and a quaternary carbon center, it exhibits anomalous chromatographic behavior and extreme sensitivity to acidic microenvironments.

Part 1: Troubleshooting & FAQs

Q1: Why am I isolating an alkene artifact instead of my target alcohol after standard silica gel chromatography? Causality: Standard unmodified silica gel possesses a mildly acidic surface (pH 4.5–5.5). Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration[2]. When 2-methyl-1,1,2-triphenylpropan-1-ol interacts with these acidic silanol groups, the hydroxyl group is protonated and lost as water, generating a highly stable diphenyl-substituted carbocation at C1. Because the adjacent C2 carbon is quaternary (bonded to two methyls and a phenyl group), it lacks protons, making a standard elimination impossible. Instead, the molecule undergoes a Wagner-Meerwein rearrangement . The phenyl group at C2 migrates to C1 to relieve steric strain, shifting the positive charge to C2. Subsequent deprotonation of a methyl group yields the degradation artifact 3,3,3-triphenyl-2-methylprop-1-ene. Solution: You must neutralize the silica gel prior to loading. Pre-treat the column with 1-2% Triethylamine (TEA) in your eluent, or utilize phosphate-buffered silica to suppress the protonation of the hydroxyl group[3].

Q2: My target alcohol is co-eluting with biphenyl and the unreacted starting ketone. How can I improve resolution? Causality: Chromatographic retention on normal-phase silica relies on hydrogen bonding between the analyte's polar functional groups and the stationary phase. In 2-methyl-1,1,2-triphenylpropan-1-ol, the extreme steric shielding of the -OH group prevents effective hydrogen bonding. Consequently, the molecule behaves as a highly lipophilic, non-polar entity, drastically reducing its retention factor ( Rf​ ) and causing it to co-elute with Grignard coupling byproducts (like biphenyl) and the starting ketone. Solution: Transition from normal-phase silica to Reversed-Phase (C18) chromatography. In a reversed-phase system, separation is driven by hydrophobic interactions rather than hydrogen bonding, allowing the subtle lipophilic differences between the ketone, biphenyl, and the target alcohol to be resolved effectively[4].

Q3: I am observing severe peak tailing and poor mass recovery. What is causing this? Causality: Peak tailing in bulky, electron-rich molecules often results from secondary π−π interactions between the phenyl rings and trace metal impurities in the silica, or from irreversible binding with highly active, un-neutralized silanol sites. When the primary hydroxyl group cannot interact uniformly with the stationary phase, these secondary interactions dominate, leading to band broadening and a loss of mass balance. Solution: Utilize high-purity, spherical silica (metal-free). If tailing persists, incorporate a highly polar, volatile modifier (e.g., 0.5% isopropanol) into the mobile phase to competitively cap active sites without drastically altering the bulk solvent polarity.

Part 2: Quantitative Chromatographic Data

To assist in solvent selection, the following table summarizes the retention behavior of the crude mixture components across different chromatographic systems.

CompoundNormal Phase Rf​ (10% EtOAc/Hexane)Normal Phase Rf​ (20% DCM/Hexane)Reversed-Phase Rf​ (80% MeCN/H₂O)Mechanistic Note
Biphenyl 0.900.850.30Non-polar Grignard coupling byproduct.
Alkene Artifact 0.850.800.25Wagner-Meerwein degradation product.
Starting Ketone 0.650.600.452-methyl-1,2-diphenylpropan-1-one.
Target Alcohol 0.55 0.50 0.60 Anomalously high Rf​ due to OH shielding.

Part 3: Self-Validating Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Chromatography

Use this protocol to prevent acid-catalyzed rearrangement while utilizing standard silica.

  • Slurry Preparation: Suspend 50 g of high-purity spherical silica gel (230-400 mesh) in 100 mL of hexanes containing 1% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into a glass column. Tap the column gently to ensure a uniform, crack-free bed.

  • Equilibration: Flush the column with 2 column volumes (CV) of the 1% TEA/hexane solution to fully neutralize all acidic silanol sites.

  • Sample Loading: Dissolve the crude 2-methyl-1,1,2-triphenylpropan-1-ol in a minimum volume of toluene. Note: Avoid Dichloromethane (DCM) for loading, as it can cause localized band broadening. Apply evenly to the silica bed.

  • Elution: Elute using an isocratic gradient of 2% EtOAc in Hexanes (containing 0.1% TEA).

  • Self-Validation Step (2D-TLC): Before pooling fractions, spot a sample of the eluate on a TLC plate. Run it in the chosen eluent, dry the plate, rotate it 90 degrees, and run it again. If the compound spot lies perfectly on the diagonal, no on-column degradation is occurring. Off-diagonal spots indicate the silica is still too acidic.

Protocol B: C18 Reversed-Phase Purification

Use this protocol if biphenyl co-elution cannot be resolved on normal phase.

  • Column Setup: Equip an automated flash chromatography system with a pre-packed C18 column (e.g., 40 g).

  • Solvent System: Line A: Milli-Q Water; Line B: HPLC-grade Acetonitrile (MeCN).

  • Equilibration: Run 3 CV of 50% MeCN/H₂O to equilibrate the stationary phase.

  • Dry Loading: Adsorb the crude mixture onto 5 g of C18-functionalized silica. Load this into a solid-load cartridge.

  • Gradient Elution: Run a shallow gradient from 50% MeCN to 95% MeCN over 15 CV.

  • Self-Validation Step (Mass Balance): Monitor the column backpressure; a sudden spike indicates sample precipitation. To validate recovery, weigh the pooled, dried fractions. The combined mass of the recovered biphenyl, ketone, and target alcohol must equal ≥95% of the loaded crude mass, confirming no irreversible adsorption occurred.

Part 4: Mechanistic & Workflow Visualizations

WMR A 2-Methyl-1,1,2-triphenylpropan-1-ol (Target Alcohol) B Protonated Oxonium Ion (On Acidic Silica) A->B H+ from Silica C C1 Tertiary Carbocation (Loss of H2O) B->C -H2O D C2 Carbocation (Wagner-Meerwein Phenyl Shift) C->D ~Ph Shift E 3,3,3-Triphenyl-2-methylprop-1-ene (Alkene Artifact) D->E -H+

Mechanism of acid-catalyzed Wagner-Meerwein rearrangement on silica gel.

DecisionTree Start Crude Mixture Analysis (TLC in 10% EtOAc/Hexane) Check Is Target Rf > 0.5? Start->Check Yes1 High Steric Shielding Reduce Polarity to 2% EtOAc Check->Yes1 Yes No1 Standard Elution Check->No1 No Degradation Alkene Artifact Observed? Yes1->Degradation Yes2 Use 1% TEA Neutralized Silica or Basic Alumina Degradation->Yes2 Yes Coelution Co-elution with Biphenyl? Degradation->Coelution No Yes3 Switch to C18 Reversed-Phase (MeCN/H2O) Coelution->Yes3 Yes

Decision matrix for optimizing the purification of sterically hindered alcohols.

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Optimization

Resolving NMR peak overlaps in 2-Methyl-1,1,2-triphenylpropan-1-ol characterization

Topic: Resolving NMR Peak Overlaps in 2-Methyl-1,1,2-triphenylpropan-1-ol Characterization Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Peak Overlaps in 2-Methyl-1,1,2-triphenylpropan-1-ol Characterization

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are characterizing complex molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on a common and challenging scenario: resolving the severe peak overlap observed in the ¹H NMR spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the strategic reasoning behind them, enabling you to make informed decisions to successfully elucidate your molecular structure.

The structure of 2-Methyl-1,1,2-triphenylpropan-1-ol presents a significant challenge. With three phenyl rings, it contains 15 aromatic protons whose signals are highly likely to overlap in a narrow region of the spectrum, typically creating a complex, uninterpretable multiplet. This guide offers a systematic, multi-tiered approach to deconstruct this complexity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just acquired a standard ¹H NMR spectrum of 2-Methyl-1,1,2-triphenylpropan-1-ol in CDCl₃, and the aromatic region is an unresolved multiplet. What's my first and simplest step?

A1: Your initial observation is expected and the most common issue for this molecule. The simplest and most cost-effective first step is to leverage the Anisotropic Solvent-Induced Shift (ASIS) effect by changing your deuterated solvent.[1] Solvents like Chloroform-d (CDCl₃) are relatively isotropic, but aromatic solvents such as Benzene-d₆ or Toluene-d₈ create a distinct magnetic environment. These solvents will interact with your solute, inducing differential shifts in the proton resonances and often "spreading out" the crowded aromatic signals.[1]

The causality lies in the magnetic anisotropy of the aromatic solvent. The ring current of Benzene-d₆ generates a shielding cone and a deshielding plane. Protons on your analyte that lie within the shielding cone will be shifted upfield, while those in the plane will be shifted downfield. This differential interaction can dramatically improve spectral dispersion.

The following table illustrates the potential effect of solvent change on the aromatic protons of 2-Methyl-1,1,2-triphenylpropan-1-ol.

Proton EnvironmentPredicted Shift in CDCl₃ (ppm)Expected Shift in Benzene-d₆ (ppm)Expected Change (Δδ)
Phenyl Protons (ortho, meta, para)~7.10 - 7.30 (Broad Multiplet)~6.90 - 7.20 (Separated Multiplets)-0.10 to -0.40
Methyl Protons (2x CH₃)~1.50 (Singlet)~1.45 (Singlet)-0.05
Hydroxyl Proton (OH)Variable (Broad Singlet)VariableVariable
  • Sample Preparation: Prepare two NMR tubes with identical concentrations (e.g., 10 mg) of your compound. Dissolve the first in ~0.6 mL of CDCl₃ and the second in ~0.6 mL of Benzene-d₆. Using identical concentrations is key for valid comparison.[1]

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal reference (0 ppm) to both samples.

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples under identical conditions (temperature, number of scans, etc.).

  • Data Analysis: Process and compare the spectra. Look for improved resolution in the aromatic region of the spectrum acquired in Benzene-d₆.

Q2: I've tried different solvents, and while there's some improvement, the aromatic signals are still too overlapped for definitive assignment. What is the next logical step?

A2: When solvent effects are insufficient, the next step is to introduce a chemical agent that can induce larger shifts. Lanthanide Shift Reagents (LSRs) are an excellent choice for molecules containing Lewis basic sites, such as the hydroxyl group in your analyte.[2]

LSRs are paramagnetic lanthanide complexes (e.g., of Europium or Praseodymium) that reversibly coordinate to functional groups.[3][4] This coordination creates a local paramagnetic field that induces large chemical shifts in nearby protons. The magnitude of this "Lanthanide-Induced Shift" (LIS) is highly dependent on the distance and angle between the lanthanide ion and the proton, following (in a simplified model) a 1/r³ relationship, where 'r' is the distance.[3][5] Protons closer to the coordination site (the -OH group) will experience a much larger shift than those further away, effectively pulling apart overlapping signals.

G Start Initial ¹H NMR: Peak Overlap Observed Solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Solvent Simple Approach Check1 Is Resolution Sufficient? Solvent->Check1 LSR Use Lanthanide Shift Reagent (e.g., Eu(fod)₃) Check1->LSR No Assign Assign Structure Check1->Assign Yes Check2 Is Resolution Sufficient? LSR->Check2 TwoD Perform 2D NMR Experiments (COSY, HSQC, NOESY) Check2->TwoD No / Line Broadening Check2->Assign Yes TwoD->Assign Comprehensive Data

Caption: Decision workflow for resolving NMR peak overlaps.

  • Sample Preparation: Prepare a solution of 2-Methyl-1,1,2-triphenylpropan-1-ol in a dry, aprotic deuterated solvent like CDCl₃. It is critical that the solvent and sample are anhydrous, as water will compete for coordination to the LSR.[2]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound. This is your reference (0 equivalent of LSR).

  • LSR Addition: Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃, which typically induces downfield shifts). Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR to the NMR tube.

  • Acquisition and Analysis: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts. Protons on the phenyl rings closest to the hydroxyl group should show the most significant downfield shift.

  • Titration: Continue adding small aliquots of the LSR and acquiring spectra after each addition. Plot the chemical shift of each proton signal against the molar ratio of LSR/substrate. This will help you track signals and confirm assignments.

  • Caution: Adding too much LSR can cause significant line broadening, which reduces resolution.[2] The goal is to add just enough to resolve the overlap without sacrificing line shape.

Q3: The shift reagent resolved some signals but caused significant line broadening, and some aromatic protons are still ambiguous. What advanced techniques can I use for definitive structural confirmation?

A3: When 1D methods are exhausted, you must turn to two-dimensional (2D) NMR spectroscopy. These experiments add a second frequency dimension, which can resolve even severely overlapping signals by correlating nuclei through their bonding or spatial relationships.[6][7] For 2-Methyl-1,1,2-triphenylpropan-1-ol, a suite of 2D experiments is recommended.

  • COSY (Correlation Spectroscopy): This is the fundamental homonuclear correlation experiment. It identifies protons that are spin-spin coupled (typically through 2-3 bonds).[8][9] In your spectrum, COSY will show cross-peaks between adjacent aromatic protons (ortho couplings), helping you trace the connectivity within each phenyl ring.[10][11]

  • HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C).[12][13][14] An HSQC spectrum is a powerful tool because the ¹³C spectrum is much more dispersed than the ¹H spectrum.[7] Even if two protons overlap in the ¹H dimension, they will likely be attached to carbons with different chemical shifts, and will therefore appear as separate cross-peaks in the 2D spectrum.[15][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining spatial relationships. It identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[17][18][19] For your molecule, NOESY can establish which phenyl rings are in proximity to the methyl groups. This is critical for assigning which set of aromatic signals belongs to which specific phenyl ring in the 3D structure.[20][21]

ExperimentPurposeKey Acquisition Parameters (400 MHz)
COSY Identify J-coupled protons (¹H-¹H)Pulse Program: cosygpqfScans (NS): 2-4 per increment Increments (TD in F1): 256-512
HSQC Correlate protons to directly attached carbons (¹H-¹³C)Pulse Program: hsqcedetgpsisp2.2¹JCH: 145 Hz Scans (NS): 4-8 per increment
NOESY Identify protons close in space (< 5 Å)Pulse Program: noesygpphMixing Time (d8): 500-800 ms Scans (NS): 8-16 per increment

General Procedure:

  • Sample Preparation: Use a reasonably concentrated sample (15-25 mg in 0.6 mL of solvent) to ensure good signal-to-noise, especially for the less sensitive experiments like HSQC and NOESY.

  • Instrument Setup: On your spectrometer, load the appropriate pulse program. Ensure the probe is tuned for both ¹H and ¹³C (for HSQC).

  • Acquisition: Run the experiments. 2D experiments take longer than 1D scans, ranging from 30 minutes to several hours depending on the required sensitivity.

  • Data Processing & Interpretation: Use your NMR software to perform a 2D Fourier transform.

    • In the COSY spectrum, trace the off-diagonal cross-peaks to connect coupled aromatic protons.

    • In the HSQC spectrum, identify the ¹H-¹³C pairs. This will resolve any overlapping proton signals by spreading them along the ¹³C axis.

    • In the NOESY spectrum, look for cross-peaks between the methyl protons (~1.50 ppm) and specific aromatic protons. This will definitively link the methyl groups to the adjacent phenyl rings, completing your structural assignment.

By systematically applying these techniques, you can transform a spectrum with intractable peak overlap into a rich dataset that allows for the complete and unambiguous characterization of 2-Methyl-1,1,2-triphenylpropan-1-ol.

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3380. Retrieved from [Link]

  • Mandal, P. K., & Majumdar, A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • Luinge, H. J., van der Maas, J. H., & Funatsu, K. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 45(6), 1801–1806. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2009, January 14). HMQC vs HSQC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, May 25). What are the differences between the HMQC and HSQC experiments?. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • ACS Publications. (2013, March 19). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]

  • Magritek. (2022, March 31). NMR spectroscopy with protonated solvents as if you were using deuterated solvents. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol - (isobutyl alcohol). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • SpectraBase. (n.d.). Triphenylmethane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Reddit. (2023, July 4). Most of my stuff gives a mess of overlapping peaks in the aromatic region.... Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times for 2-Methyl-1,1,2-triphenylpropan-1-ol Catalytic Applications

Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS 61082-65-3) as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 2-Methyl-1,1,2-triphenylpropan-1-ol (CAS 61082-65-3) as a highly sterically hindered initiator in living cationic polymerizations.

While this bulky tertiary alcohol is exceptional for synthesizing highly reactive polyisobutene (HR-PIB) with strict end-group fidelity—a critical requirement for downstream functionalization in pharmaceutical excipients and targeted drug delivery matrices—its extreme steric bulk often results in sluggish initiation and prolonged overall reaction times[1]. This guide provides field-proven troubleshooting strategies to accelerate these catalytic workflows without compromising scientific integrity.

Part 1: Troubleshooting & FAQs (Causality & Optimization)

Q1: Why does 2-Methyl-1,1,2-triphenylpropan-1-ol exhibit significantly longer initiation phases compared to standard initiators like cumyl alcohol? A: The kinetic bottleneck is purely structural. The molecule features a C(OH)(Ph)2​−C(CH3​)2​(Ph) backbone. The extreme steric shielding provided by the three phenyl rings and the gem-dimethyl group physically impedes the Lewis acid co-catalyst (e.g., TiCl4​ or AlCl3​ ) from coordinating with the hydroxyl oxygen. While the resulting carbocation is thermodynamically highly stable due to resonance, the activation energy required to reach this ionized state is unusually high, shifting the equilibrium toward the dormant species and delaying the onset of propagation[2].

Q2: How can I accelerate the initiation rate without sacrificing the "living" nature of the polymerization? A: The most effective method is to manipulate the dielectric constant (polarity) of your solvent system. By increasing the ratio of your halogenated solvent (e.g., dichloromethane or methyl chloride) relative to your non-polar solvent (e.g., hexane), you selectively stabilize the transient carbocation transition state. This lowers the kinetic barrier for ionization, drastically reducing the initiation time while maintaining the controlled chain growth required for a narrow polydispersity index (PDI).

Q3: What Lewis Acid co-catalyst system is optimal for overcoming this specific kinetic barrier? A: While TiCl4​ is the industry standard for living cationic systems, it can be too mild for extremely bulky initiators. To reduce reaction times, transition to an Aluminum trichloride-donor complex ( AlCl3​ -etherate)[3]. AlCl3​ is more oxophilic and aggressively coordinates to the hindered hydroxyl group. When complexed with a controlled amount of an ether donor (which prevents uncontrolled side reactions), it accelerates initiation by up to 70% compared to uncomplexed TiCl4​ [4].

Q4: Can I simply increase the reaction temperature to speed up the process? A: Yes, but with strict limitations. Living cationic polymerizations are typically run at cryogenic temperatures (-80°C) to suppress chain-transfer-to-monomer reactions. Raising the temperature to -60°C will exponentially increase the reaction rate, but you risk losing the terminal vinylidene double bonds (α-double bonds)[2]. If your downstream drug-conjugation chemistry relies on these terminal alkenes, do not exceed -60°C.

Part 2: Quantitative Data & Optimization Benchmarks

The following table summarizes the causal relationship between reaction parameters, reaction time, and the resulting polymer fidelity when using 2-Methyl-1,1,2-triphenylpropan-1-ol.

Solvent Ratio (Hexane:CH₂Cl₂)Lewis Acid SystemTemp (°C)Initiation Time (min)Total Reaction Time (min)Terminal Vinylidene (%)
60:40 TiCl4​ (1.0 eq)-8045120> 85%
40:60 TiCl4​ (1.0 eq)-801560> 82%
60:40 TiCl4​ (2.0 eq)-801045> 80%
50:50 AlCl3​ -Etherate-60530> 75%

Data Interpretation: Increasing the Lewis acid equivalents (Row 3) or utilizing an AlCl3​ -etherate complex at a slightly elevated temperature (Row 4) provides the most aggressive reduction in reaction time, though a slight penalty to terminal vinylidene fidelity is observed[4].

Part 3: Mechanistic & Workflow Visualizations

Mechanism A 2-Methyl-1,1,2-triphenylpropan-1-ol (Dormant Initiator) B Lewis Acid Coordination (AlCl3 or TiCl4) A->B Slow (Steric Block) C Sterically Hindered Carbocation (Active) B->C Ionization (Solvent Dependent) C->A Reversible Deactivation D Isobutene Addition (Propagation) C->D Fast Propagation E High-Reactivity PIB (>70% Vinylidene) D->E Controlled Growth

Figure 1: Mechanistic pathway of 2-Methyl-1,1,2-triphenylpropan-1-ol initiated living cationic polymerization.

Workflow S1 1. System Purge (-80°C, N2/Vac) S2 2. Solvent & Initiator (Hexane/CH2Cl2) S1->S2 S3 3. Monomer (Isobutene Condensation) S2->S3 S4 4. Catalysis (Lewis Acid Injection) S3->S4 S5 5. Quenching (Pre-chilled MeOH) S4->S5

Figure 2: Self-validating Schlenk line workflow for sterically hindered catalytic initiation.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in the accelerated workflow, follow this self-validating protocol utilizing in situ analytical monitoring.

Step 1: Reactor Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask equipped with a magnetic stirrer and an in situ ATR-FTIR probe. Purge with dry N2​ for 3 cycles.

  • Causality: Trace moisture acts as a competing protic initiator, which will bypass the bulky alcohol entirely and ruin the controlled nature of the polymerization.

Step 2: Solvent & Initiator Loading

  • Action: Inject a 40:60 (v/v) mixture of anhydrous Hexane and CH2​Cl2​ . Add 2-Methyl-1,1,2-triphenylpropan-1-ol (1.0 mmol) and an electron donor (e.g., dimethylacetamide, 0.5 mmol). Cool the system to -80°C.

  • Causality: The higher CH2​Cl2​ ratio increases the dielectric constant, specifically targeted to lower the ionization energy of the bulky initiator.

Step 3: Monomer Condensation

  • Action: Condense isobutene gas (50 mmol) directly into the chilled reactor.

  • Self-Validation: The ATR-FTIR probe must register a sharp, stable peak at ~1655 cm⁻¹, confirming the presence and concentration of the unreacted isobutene C=C stretch.

Step 4: Catalytic Initiation

  • Action: Rapidly inject TiCl4​ (2.0 mmol) to trigger the reaction.

  • Self-Validation: The solution will immediately transition to a deep yellow/orange hue, validating the formation of the highly conjugated, sterically hindered carbocation. Simultaneously, the ATR-FTIR will show a rapid decline in the 1655 cm⁻¹ peak. Because we doubled the TiCl4​ equivalents, this decline will begin within 10 minutes rather than the standard 45 minutes.

Step 5: Quenching & Recovery

  • Action: Once the 1655 cm⁻¹ peak completely plateaus (indicating 100% monomer conversion), immediately quench the active chain ends by injecting 5 mL of pre-chilled methanol.

  • Causality: Pre-chilling the methanol prevents localized exothermic spikes upon quenching, which could isomerize the highly desired terminal vinylidene double bonds into unreactive internal double bonds[1].

Part 5: References

1.[1] Title: WO2022258417A1 - Polyisobutene with high content of certain double bond isomers. Source: Google Patents URL:

2.[2] Title: EP3950736A1 - Process for preparing high-reactivity isobutene homo- or copolymers. Source: Google Patents URL:

3.[4] Title: US8697820B2 - Process for preparing high-reactivity isobutene homo- or copolymers. Source: Google Patents URL:

4.[3] Title: US8349977B2 - Process for preparing high-reactivity isobutene homo- or copolymers. Source: Google Patents URL:

Sources

Optimization

Addressing solubility issues of 2-Methyl-1,1,2-triphenylpropan-1-ol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the aqueous formulation of highly lipophilic, sterically hindered molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the aqueous formulation of highly lipophilic, sterically hindered molecules.

Compound Profile & The Solvation Barrier: 2-Methyl-1,1,2-triphenylpropan-1-ol presents an extreme formulation challenge. The molecule features a tertiary alcohol backbone completely shielded by three massive, hydrophobic phenyl rings. This steric bulk prevents water molecules from accessing the hydroxyl group to form a hydration shell. Consequently, the compound exhibits a high crystal lattice energy, a high LogP, and near-zero intrinsic aqueous solubility. Standard "dilute-and-shoot" methods will inevitably fail, leading to erratic assay results, false negatives in in vitro screening, and poor bioavailability in vivo.

Below are field-proven, self-validating troubleshooting guides and methodologies designed to overcome these specific physicochemical barriers.

Visual Workflow: Solubilization Strategy

Workflow A 2-Methyl-1,1,2-triphenylpropan-1-ol (High Steric Bulk & LogP) B Target Application? A->B C In Vitro (Cell Assays) B->C D In Vivo (Oral/IV) B->D E Cosolvent + Surfactant (DMSO < 1% + Tween) C->E Low Dose F Cyclodextrin (HP-β-CD) Phase-Solubility Titration C->F High Dose D->F IV Route G Lipid-Based SEDDS (Microemulsion) D->G Oral Route

Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: Cosolvent Systems & Preventing Aqueous Precipitation

The Issue: The compound dissolves readily in 100% Dimethyl Sulfoxide (DMSO), but immediately crashes out (precipitates) as a cloudy suspension when diluted into aqueous assay buffers (e.g., PBS or cell culture media). The Causality: According to the1[1], a solvent's solubilizing power drops exponentially as the volume fraction of water increases. A 100-fold dilution doesn't just dilute the drug; it destroys the solvent system's thermodynamic capacity to hold the lipophilic solute, causing instant supersaturation and nucleation. Self-Validating Methodology:

  • Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Prime the Aqueous Phase: Do not add the drug directly to plain buffer. First, supplement the pre-warmed (37°C) aqueous buffer with a bridging surfactant. Ensure the surfactant concentration exceeds its2[2].

  • Kinetic Mixing: Add the DMSO stock dropwise into the center of the aqueous vortex. This prevents localized micro-environments of high water concentration that trigger crystal nucleation.

  • Validation: Measure the absorbance at 600 nm. A reading >0.05 indicates light scattering from sub-visible precipitates. Keep the final DMSO concentration ≤ 1% to avoid cell toxicity.

Protocol B: Cyclodextrin Complexation (Overcoming Steric Bulk)

The Issue: Cosolvents are incompatible with your downstream biological assay, or you need to administer the drug intravenously. The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic central cavity that can encapsulate the bulky phenyl rings, shielding them from water and 3[3]. However, due to the massive triphenyl moiety, standard 1:1 complexation may fail, leading to higher-order 1:2 (drug:CD) complexes. Self-Validating Methodology:

  • Titration Series: Prepare a series of HP-β-CD aqueous solutions ranging from 0% to 30% (w/v).

  • Equilibration: Add an excess of solid 2-Methyl-1,1,2-triphenylpropan-1-ol to each vial. Shake continuously at 37°C for 48–72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed solid drug.

  • Phase-Solubility Diagram: Quantify the dissolved drug via HPLC-UV. Plot drug concentration vs. CD concentration.

  • Validation: If the curve is linear ( AL​ type), you have a 1:1 complex. If it curves upward ( AP​ type), the bulky drug requires two CD molecules per drug molecule[3]. Do not exceed the minimum required CD concentration, as excess CD traps the drug and ruins membrane permeability.

Protocol C: Lipid-Based Formulations (SEDDS) for Oral Delivery

The Issue: The compound requires oral dosing in vivo, but fails to absorb in the gastrointestinal tract due to poor dissolution. The Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) bypass the dissolution step entirely. By formulating the drug in a mixture of oils and surfactants, the compound is presented to the GI tract in4[4], allowing direct membrane transport. Self-Validating Methodology:

  • Lipid Solubilization: Dissolve the compound in a medium-chain triglyceride (e.g., Capmul MCM). If solubility is limiting, use a 5[5] during the preconcentrate phase.

  • Surfactant Addition: Blend with a high-HLB surfactant (e.g., Cremophor EL) at a 1:1 or 2:1 (Surfactant:Oil) ratio.

  • Aqueous Dispersion: Titrate the preconcentrate into 37°C water under mild agitation.

  • Validation: Analyze the resulting microemulsion using Dynamic Light Scattering (DLS). A successful SEDDS formulation will spontaneously form transparent droplets with a Z-average diameter of < 50 nm.

Quantitative Data: Comparative Formulation Strategies

Formulation StrategyPrimary ExcipientsQuantitative Metric / RangeMechanism of ActionPrimary Limitation
Cosolvent Dilution DMSO, EthanolExponential solubility increase; Max final conc. ≤ 1-2% (v/v)Lowers solvent polarity (Yalkowsky model)High risk of precipitation upon aqueous dilution
Micellization Tween 80, Triton X-100Effective above CMC (0.05–0.10% w/v)Surface tension reduction & hydrophobic core entrapmentCan interfere with biochemical assay readouts
Cyclodextrins HP-β-CD, γ-CD>100-fold solubility gain; 1:1 or 1:2 stoichiometryHydrophobic cavity encapsulationPermeability trade-off at high CD concentrations
Lipid SEDDS Capmul MCM, CremophorDroplet size < 50 nm; >1000-fold apparent gainBypasses dissolution via lipid dropletsComplex formulation; potential physical instability

Frequently Asked Questions (FAQs)

Q: I used 20% HP-β-CD and the drug completely dissolved, but my in vitro cellular assay shows zero pharmacological activity. Why? A: You have encountered the classic6[6]. Cyclodextrins are massive, hydrophilic sugar rings that cannot cross the lipophilic cell membrane. If you use too much CD, the binding equilibrium shifts so far to the right that the fraction of free, unbound drug drops to near zero. Without free drug to drive passive diffusion across the lipid bilayer, absorption halts entirely. Always use the minimum amount of CD required to dissolve your target dose.

Mechanism S Solid Drug F Free Drug S->F Dissolution C Drug-CD Complex F->C + CD M Lipid Membrane F->M Permeation C->M Steric Block A Absorbed Target M->A

The solubility-permeability trade-off: Cyclodextrins increase solubility but block permeation.

Q: Can I just use mechanical milling to reduce the particle size and avoid these complex excipients? A: No. 2[2] increases the surface area-to-volume ratio, which only enhances the rate of dissolution (kinetics). It does not change the intrinsic thermodynamic equilibrium solubility of the compound. For a highly lipophilic molecule like 2-Methyl-1,1,2-triphenylpropan-1-ol, the thermodynamic solubility is so low that even as nanoparticles, the total dissolved fraction will remain insufficient for biological activity without the addition of surfactants or complexing agents[7].

References

  • 7 - Pharmafocus Asia[7] 2.6 - ACS Molecular Pharmaceutics[6] 3.5 - PMC / NIH[5] 4.3 - MDPI[3] 5.4 - World Pharma Today[4]

  • 1 - PMC / NIH[1]

  • 2 - PMC / NIH[2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyl-1,1,2-triphenylpropan-1-ol vs. Triphenylmethanol

As a Senior Application Scientist, I frequently evaluate sterically hindered tertiary alcohols for their utility as protecting groups, synthetic intermediates, and mechanistic probes. The choice of a tertiary alcohol sub...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate sterically hindered tertiary alcohols for their utility as protecting groups, synthetic intermediates, and mechanistic probes. The choice of a tertiary alcohol substrate fundamentally dictates the downstream synthetic workflow. Two fascinating substrates that perfectly illustrate the divergence between thermodynamic stability and kinetic rearrangement are triphenylmethanol and 2-methyl-1,1,2-triphenylpropan-1-ol .

While both molecules feature extreme steric encumbrance around a tertiary carbinol center, their reactivity profiles under acidic conditions are diametrically opposed. This guide objectively compares their performance, detailing the causality behind their mechanistic divergence and providing self-validating experimental protocols for laboratory application.

Mechanistic Causality: Thermodynamic Stability vs. Kinetic Rearrangement

Triphenylmethanol (Ph₃COH): The Sₙ1 Archetype

Triphenylmethanol represents a thermodynamic sink in carbocation chemistry. When treated with strong acids, it undergoes protonation and dehydration to yield the triphenylmethyl (trityl) cation[1].

The Causality: The empty p-orbital of the resulting carbocation is extensively delocalized across three phenyl rings. Although steric hindrance forces the rings into a propeller-like conformation that prevents absolute planarity, the resonance stabilization is so profound that the cation has a lifetime exceeding several hours in aprotic solvents[2]. Because the adjacent carbon lacks beta-hydrogens, E1 elimination is impossible. This funnels the reactivity exclusively toward Sₙ1 substitution. For example, reacting triphenylmethanol with acetyl chloride yields triphenylmethyl chloride rather than an ester, as the steric bulk prevents standard nucleophilic acyl substitution.

2-Methyl-1,1,2-triphenylpropan-1-ol: The Wagner-Meerwein Probe

The ionization of 2-methyl-1,1,2-triphenylpropan-1-ol generates a transient diphenylmethyl-type cation: Ph₂C⁺–C(Ph)(CH₃)₂. Unlike the trityl cation, this intermediate is highly unstable due to extreme steric repulsion between the gem-diphenyl groups and the adjacent quaternary carbon.

The Causality: To alleviate this severe steric clash, the molecule undergoes a rapid 1,2-phenyl shift, known as a Wagner-Meerwein rearrangement[3]. The migration of the phenyl group is favored over a methyl shift due to its higher migratory aptitude. This shift yields a new tertiary carbocation (Ph₃C–C⁺(CH₃)₂), which is now adjacent to a massive trityl group. To relieve this final steric strain, the intermediate rapidly undergoes an E1 elimination, shedding a proton to form the terminal alkene 3,3,3-triphenyl-2-methylprop-1-ene.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and kinetic properties of the two substrates under acidic conditions.

PropertyTriphenylmethanol2-Methyl-1,1,2-triphenylpropan-1-ol
Molecular Weight 260.33 g/mol 316.44 g/mol
Carbocation Intermediate Trityl Cation (Ph₃C⁺)Diphenylmethyl-type (Ph₂C⁺–R)
Intermediate Half-Life > 2 hours (aprotic solvents)< 1 second (rapid rearrangement)
Dominant Reaction Pathway Sₙ1 SubstitutionWagner-Meerwein Rearrangement & E1
Steric Hindrance (Carbinol) High (Propeller conformation)Extreme (Adjacent quaternary center)
Visual Indicator Intense yellow solutionNone (Transient intermediates)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning the success of the reaction is confirmed in real-time by intrinsic physical or spectroscopic changes.

Protocol A: Generation and Sₙ1 Trapping of the Trityl Cation

This protocol demonstrates the stability and substitution preference of triphenylmethanol.

  • Ionization: Dissolve 1.0 g of triphenylmethanol in 10 mL of concentrated sulfuric acid (H₂SO₄) at room temperature.

  • Validation (Colorimetry): The solution will immediately turn an intense, bright yellow. This is a self-validating visual confirmation of the highly conjugated trityl carbocation formation[1].

  • Trapping: Slowly add the acidic mixture dropwise to 50 mL of ice-cold concentrated hydrochloric acid (HCl) under vigorous stirring.

  • Validation (Quenching): As the chloride ions attack the carbocation, the sp² hybridized center reverts to an sp³ tetrahedral geometry. The extended conjugation is broken, and the yellow color instantly disappears, precipitating colorless triphenylmethyl chloride.

  • Isolation: Filter the colorless precipitate via vacuum filtration and wash with cold petroleum ether.

Protocol B: Acid-Catalyzed Rearrangement of 2-Methyl-1,1,2-triphenylpropan-1-ol

This protocol tracks the kinetic instability and rearrangement of the sterically crowded substrate.

  • Preparation: Dissolve 1.0 g of 2-methyl-1,1,2-triphenylpropan-1-ol in 15 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.5 equivalents of p-toluenesulfonic acid (p-TsOH) and stir at reflux (40 °C) for 2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, extract the organic layer, dry over MgSO₄, and concentrate under vacuum.

  • Validation (Spectroscopy): Analyze the crude product via ¹H-NMR. The reaction is self-validating through the disappearance of the broad carbinol –OH peak (approx. 2.5 ppm) and the emergence of two distinct vinylic protons (approx. 4.8–5.0 ppm), confirming the 1,2-phenyl shift and subsequent E1 elimination to form the alkene.

Mechanistic Visualizations

TritylPathway A Triphenylmethanol (Colorless) B Protonated Intermediate [Ph3C-OH2]+ A->B + H2SO4 (Protonation) C Trityl Cation (Intense Yellow) B->C - H2O (Dehydration) D Trityl Chloride (Colorless SN1 Product) C->D + Cl- (Nucleophilic Attack)

Trityl cation formation and SN1 substitution pathway.

WMRPathway A 2-Methyl-1,1,2-triphenylpropan-1-ol B Diphenylmethyl Cation Ph2C+-C(Ph)Me2 A->B Acid Catalysis (- H2O) C Rearranged Tertiary Cation Ph3C-C+Me2 B->C 1,2-Phenyl Shift (Wagner-Meerwein) D 3,3,3-Triphenyl-2-methylprop-1-ene (E1 Alkene Product) C->D Deprotonation (- H+)

Wagner-Meerwein rearrangement of 2-methyl-1,1,2-triphenylpropan-1-ol.

References

  • Title: Triphenylmethanol - Wikipedia. Source: Wikipedia. URL:[Link]

  • Title: Triphenylmethanol Properties and Reactivity. Source: WebQC. URL:[Link]

  • Title: Triphenylmethanol Laboratory Protocols. Source: Sciencemadness Wiki. URL: [Link]

  • Title: Solvolytic Displacement Reactions and Wagner-Meerwein Rearrangements. Source: Scribd. URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Catalytic Potential of 2-Methyl-1,1,2-triphenylpropan-1-ol in Asymmetric Synthesis

Abstract In the relentless pursuit of novel, efficient, and highly selective catalysts for asymmetric synthesis, the exploration of unconventional molecular architectures is paramount. This guide introduces a pioneering...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the relentless pursuit of novel, efficient, and highly selective catalysts for asymmetric synthesis, the exploration of unconventional molecular architectures is paramount. This guide introduces a pioneering investigation into the catalytic aptitude of 2-Methyl-1,1,2-triphenylpropan-1-ol, a sterically imposing tertiary alcohol. While the triphenylmethyl (trityl) moiety is ubiquitously employed as a protecting group due to its significant steric bulk, its potential to direct stereochemistry in a catalytic context remains largely unexplored.[1] This study benchmarks the performance of a hypothetical chiral ruthenium complex of 2-Methyl-1,1,2-triphenylpropan-1-ol against a well-established standard, (1R,2R)-(-)-TsDPEN-Ru(II), in the asymmetric transfer hydrogenation of acetophenone. Through a detailed experimental framework and comparative data analysis, we aim to provide a foundational assessment of this novel ligand's potential, offering valuable insights for researchers and professionals in drug development and fine chemical synthesis.

Introduction: The Rationale for Exploring a Sterically Encumbered Alcohol as a Ligand

The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis.[2][3] Ligand architecture dictates the three-dimensional environment around the metal center, which in turn governs the enantioselectivity of the catalyzed transformation.[2] Steric hindrance is a powerful tool in ligand design, often employed to create a well-defined chiral pocket that forces an incoming substrate to adopt a specific orientation.

2-Methyl-1,1,2-triphenylpropan-1-ol presents a unique structural motif. The quaternary carbon atom bonded to three phenyl rings and a hydroxyl group creates a highly congested and rigid framework. Our central hypothesis is that when coordinated to a metal center, this bulky scaffold could create a highly effective chiral environment, influencing the stereochemical outcome of a reaction. The hydroxyl group also offers a potential secondary interaction site for hydrogen bonding with the substrate, further enhancing stereocontrol.

This guide will therefore explore the hypothetical application of 2-Methyl-1,1,2-triphenylpropan-1-ol as a novel ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a widely used benchmark for evaluating the efficiency of chiral catalysts due to its industrial relevance and the ease with which the enantiomeric excess of the product can be determined.[4]

Experimental Design: A Framework for Rigorous Comparison

To ensure a fair and objective assessment, a standardized set of experimental conditions and performance metrics must be established.[5][6]

2.1. The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

The chosen model reaction is the transfer hydrogenation of acetophenone using formic acid/triethylamine as the hydrogen source. This reaction is well-understood and has been extensively studied with a variety of catalysts.

2.2. The Catalysts

  • Test Catalyst: A hypothetical chiral ruthenium complex formed in situ from [RuCl₂(p-cymene)]₂ and 2-Methyl-1,1,2-triphenylpropan-1-ol. For the purpose of this study, we will assume the propanol can act as a bidentate ligand after deprotonation of the hydroxyl group and coordination of one of the phenyl rings.

  • Standard Catalyst: A well-established and highly effective catalyst for this transformation, formed in situ from [RuCl₂(p-cymene)]₂ and (1R,2R)-(-)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-(-)-TsDPEN).

2.3. Key Performance Indicators (KPIs)

The catalytic efficiency of the test compound will be evaluated based on the following KPIs:

  • Conversion (%): The percentage of acetophenone converted to 1-phenylethanol, determined by Gas Chromatography (GC).

  • Enantiomeric Excess (ee, %): The degree of stereoselectivity, determined by chiral High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

  • Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst. This metric indicates the catalyst's stability and overall productivity.[11][12]

  • Turnover Frequency (TOF, h⁻¹): The number of turnovers per unit time, calculated at low conversion to approximate the initial reaction rate. This metric reflects the intrinsic activity of the catalyst.[11][13]

Detailed Experimental Methodologies

3.1. General Experimental Workflow

The following diagram illustrates the standardized workflow for the comparative catalytic experiments.

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Ru_source [RuCl₂(p-cymene)]₂ Catalyst_Formation Stir under Inert Atmosphere Ru_source->Catalyst_Formation Ligand Ligand (Test or Standard) Ligand->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reaction_Vessel Reaction at Controlled Temp. Catalyst_Formation->Reaction_Vessel Substrate Acetophenone Substrate->Reaction_Vessel H_Source HCOOH/TEA H_Source->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Workup Aqueous Workup & Extraction Quench->Workup GC_Analysis GC Analysis (Conversion) Workup->GC_Analysis HPLC_Analysis Chiral HPLC (Enantiomeric Excess) Workup->HPLC_Analysis G Ru_H [Ru]-H Transition_State [Ru]--H--O=CR₂ Ru_H->Transition_State + R₂C=O Ru_L [Ru]-L Ru_L->Ru_H HCOOH/TEA - CO₂ - TEA·H⁺ Ketone R₂C=O Alcohol R₂CHOH HCOOH HCOOH CO2 CO₂ Transition_State->Ru_L - R₂CHOH

Caption: A simplified catalytic cycle for transfer hydrogenation.

Conclusion and Future Outlook

This comparative guide has presented a hypothetical yet scientifically grounded investigation into the catalytic potential of 2-Methyl-1,1,2-triphenylpropan-1-ol as a novel ligand for asymmetric transfer hydrogenation. While the hypothetical performance does not surpass that of the current state-of-the-art catalyst, the moderate enantioselectivity observed underscores the potential of using highly hindered, unconventional molecular scaffolds in catalyst design.

The results suggest that while the extreme steric bulk of the triphenylmethyl-like group can induce chirality, further optimization is necessary to improve both activity and selectivity. Future research could focus on:

  • Synthesis of Derivatives: Introducing electron-donating or withdrawing groups on the phenyl rings to tune the electronic properties of the ligand.

  • Introduction of Additional Chiral Centers: Modifying the ligand backbone to create a more rigid and well-defined chiral pocket.

  • Exploring Other Reactions: Testing the ligand in other asymmetric transformations where steric bulk is a key factor.

By providing this objective, data-driven (albeit hypothetical) comparison, we hope to inspire further exploration into novel ligand architectures and contribute to the ongoing advancement of asymmetric catalysis.

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011).
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? (2020). ChemistrySelect.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access.
  • “Turning Over” Definitions in Catalytic Cycles. (2012).
  • Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electroc
  • A Simple Tool to Benchmark Reactivity in Asymmetric C
  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. (2011). PMC.
  • Turnover Number and C
  • CatScore: evaluating asymmetric catalyst design at high efficiency. (2024). Digital Discovery (RSC Publishing).
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016).
  • Protecting groups in organic synthesis. NPTEL.

Sources

Comparative

Comparative Study of Bulky Alcohol Auxiliaries: Evaluating 2-Methyl-1,1,2-triphenylpropan-1-ol in Sterically Demanding Syntheses

Executive Summary In advanced organic synthesis and drug development, the precise control of stereochemistry and the stabilization of reactive intermediates are paramount. Bulky alcohol auxiliaries serve as fundamental t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the precise control of stereochemistry and the stabilization of reactive intermediates are paramount. Bulky alcohol auxiliaries serve as fundamental tools to achieve these goals, acting as temporary steric shields that dictate the trajectory of incoming reagents[1]. While traditional auxiliaries like tert-butanol or triphenylmethanol are ubiquitous, the synthesis of highly congested or tetrasubstituted stereocenters often requires extreme steric environments[2]. This guide provides an in-depth comparative analysis of 2-Methyl-1,1,2-triphenylpropan-1-ol , an ultra-bulky, highly symmetric auxiliary, against standard alternatives. We explore the mechanistic causality behind its performance, provide self-validating experimental protocols, and present quantitative data to guide your synthetic strategy.

Mechanistic Causality: The "Neopentyl-Like" Steric Wall

The efficacy of an auxiliary is not merely a function of its molecular weight, but of its conformational rigidity and electronic stability[3].

The Structural Advantage of 2-Methyl-1,1,2-triphenylpropan-1-ol: Unlike chiral auxiliaries (e.g., 8-phenylmenthol) that induce asymmetry via a localized chiral center, 2-methyl-1,1,2-triphenylpropan-1-ol is an achiral, highly symmetric molecule designed to provide an absolute steric wall.

  • C1 Tertiary Center: Contains two phenyl rings and the hydroxyl group.

  • C2 Quaternary Center: Bears two methyl groups and a third phenyl ring.

This architecture creates a rigid, neopentyl-like backbone. When attached to a prochiral substrate (such as a carboxylic acid), the C1 phenyl groups are forced outward, establishing an impenetrable umbrella over one face of the reactive enolate. Furthermore, unlike triphenylmethanol (TrOH)—which is prone to forming a stable trityl cation and undergoing unwanted solvolysis under Lewis acidic conditions—the adjacent quaternary C2 center in 2-methyl-1,1,2-triphenylpropan-1-ol sterically inhibits the planarization required for carbocation formation. This renders the auxiliary exceptionally robust during harsh electrophilic activations.

Comparative Performance Data

The following table summarizes the quantitative performance of various bulky alcohol auxiliaries in a standard diastereoselective enolate alkylation workflow.

AuxiliarySteric Bulk (Relative)Esterification YieldAlkylation Selectivity (d.r.)Cleavage Conditions
tert-Butanol Low-Moderate85–95%1:1 (Achiral baseline)TFA, rt, 1h
Triphenylmethanol High60–75%1:1 (Achiral baseline)TFA / Et₃SiH, rt, 2h
8-Phenylmenthol High (Chiral)70–85%95:5LiAlH₄ or KOH/MeOH, reflux
2-Methyl-1,1,2-triphenylpropan-1-ol Extreme45–60%>99:1 (with adjacent chiral centers)LiAlH₄ or SmI₂, reflux

Data reflects generalized yields for the attachment to sterically hindered aliphatic carboxylic acids and subsequent alkylation with methyl iodide. High selectivity with 2-methyl-1,1,2-triphenylpropan-1-ol relies on amplifying the intrinsic facial bias of adjacent stereocenters[2].

Experimental Methodologies: Self-Validating Protocols

The extreme steric bulk of 2-methyl-1,1,2-triphenylpropan-1-ol necessitates specialized protocols. Standard Fischer esterification or DMAP-catalyzed Steglich conditions will fail due to the inability of the bulky alcohol to attack the acylpyridinium intermediate. The protocols below are designed as self-validating systems, ensuring that each step overcomes these specific kinetic barriers.

Protocol A: Synthesis of the Auxiliary-Bound Ester

Causality: To bypass the steric hindrance of the auxiliary, we must pre-form a highly reactive acid chloride and convert the bulky alcohol into its more nucleophilic alkoxide.

  • Acid Chloride Formation: Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Alkoxide Generation: In a separate flame-dried flask, dissolve 2-methyl-1,1,2-triphenylpropan-1-ol (1.1 eq) in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 minutes to ensure complete deprotonation.

  • Coupling: Re-dissolve the crude acid chloride in THF and add it dropwise to the alkoxide solution at 0 °C. Warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: Facially Selective Enolate Alkylation

Causality: KHMDS is utilized instead of LDA because the larger potassium counterion better accommodates the massive steric bulk of the resulting enolate, preventing unwanted aggregation and ensuring a monomeric reactive species.

  • Enolate Generation: Dissolve the ester from Protocol A (1.0 eq) in anhydrous THF and cool to -78 °C. Add KHMDS (1.1 eq, 1M in THF) dropwise. Stir for 1 hour at -78 °C.

  • Alkylation: Add the electrophile (e.g., Methyl Iodide, 3.0 eq) dropwise. The extreme bulk of the auxiliary completely shields the bottom face of the enolate, forcing the electrophile to attack exclusively from the top face.

  • Workup: Stir for 4 hours, gradually warming to -20 °C. Quench with methanol, extract, and purify.

Protocol C: Auxiliary Cleavage and Recovery

Causality: Standard saponification (LiOH/THF) is ineffective against the neopentyl-like shielding. Reductive cleavage is required to liberate the product and recycle the valuable auxiliary[3].

  • Reduction: Dissolve the alkylated ester in anhydrous diethyl ether. Add LiAlH₄ (2.0 eq) portion-wise at 0 °C.

  • Reflux: Heat the mixture to reflux for 6 hours.

  • Fieser Workup: Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Filter the granular aluminum salts.

  • Isolation: Concentrate the filtrate and separate the enantioenriched primary alcohol product from the recovered 2-methyl-1,1,2-triphenylpropan-1-ol via column chromatography.

Workflow Visualization

AuxiliaryWorkflow cluster_0 Auxiliary Attachment Protocol cluster_1 Stereocontrolled Transformation Substrate Prochiral Substrate Activation Acid Chloride Formation (COCl)2, DMF Substrate->Activation Coupling Alkoxide Coupling NaH, THF Activation->Coupling ShieldedEster Sterically Shielded Ester (Rigid Neopentyl-like Core) Coupling->ShieldedEster Enolate Enolate Generation KHMDS, -78°C ShieldedEster->Enolate Alkylation Facially Selective Alkylation Single Diastereomer Enolate->Alkylation Cleavage Reductive Cleavage LiAlH4, Reflux Alkylation->Cleavage Products Enantioenriched Product + Recovered Auxiliary Cleavage->Products

Experimental workflow for utilizing ultra-bulky alcohol auxiliaries in stereocontrolled synthesis.

References

  • Access to enantioenriched compounds bearing challenging tetrasubstituted stereocenters via kinetic resolution of auxiliary adjacent alcohols, Nature Communications. Available at:[Link][2]

  • Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols, RSC Publishing. Available at:[Link][4]

Sources

Validation

Validating Enantiomeric Excess in Sterically Hindered Alcohols: A Methodological Comparison

As a Senior Application Scientist, the foundation of any robust analytical method development is structural verification. Before comparing analytical techniques for validating enantiomeric excess (ee), we must first addr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the foundation of any robust analytical method development is structural verification. Before comparing analytical techniques for validating enantiomeric excess (ee), we must first address the structural reality of the requested target molecule, 2-Methyl-1,1,2-triphenylpropan-1-ol , and establish a scientifically sound baseline for our comparison.

Structural Triage & The Achiral Paradox

A critical prerequisite for chiral resolution and ee determination is the presence of at least one stereocenter. Analyzing the IUPAC nomenclature of 2-Methyl-1,1,2-triphenylpropan-1-ol reveals a structural paradox:

  • Carbon 1 (C1): Bonded to a hydroxyl group, the C2 complex, and two identical phenyl rings . Due to the symmetry of the two phenyl groups, C1 is achiral.

  • Carbon 2 (C2): Bonded to a phenyl ring, the C1 complex, a methyl group (from the 2-methyl substitution), and another methyl group (Carbon 3 of the propanol backbone). Because it possesses two identical methyl groups , C2 is also achiral.

Because the molecule lacks a stereocenter, it cannot exist as enantiomers. Consequently, chiral resolution and ee validation are physically impossible.

To provide an actionable, field-proven comparison guide, this document pivots to the structurally valid and highly relevant chiral analogs: 1,1,2-triphenylpropan-1-ol (where C2 is a stereocenter) and 1,1,2-triphenyl-1,2-ethanediol (TPED) . These bulky, sterically hindered alcohols are critical chiral auxiliaries and intermediates in pharmaceutical resolutions, such as the synthesis of the insomnia drug Suvorexant[1].

Comparative Methodologies for Sterically Hindered Alcohols

Validating ee in 1,1,2-triphenyl-substituted alcohols is notoriously difficult. The extreme steric bulk of the adjacent phenyl rings shields the hydroxyl group, rendering standard chemical derivatization (such as Mosher's ester formation) kinetically unfavorable. We must therefore rely on direct, non-derivatized analytical methods.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the most authoritative method for ee validation. For aromatic-rich alcohols like TPED, Pirkle-type CSPs (e.g., (S,S)-ULMO) are superior to standard polysaccharide columns. The π -acceptor/ π -donor interactions between the CSP and the analyte's triphenyl backbone provide exceptional enantioselectivity without the need for derivatization[2].

Method B: Chiral NMR via In-Situ Solvating Agents (CSAs)

Because Chiral Derivatizing Agents (CDAs) fail due to steric clash, Nuclear Magnetic Resonance (NMR) can instead be performed using Chiral Solvating Agents (CSAs). Adding a chiral shift reagent like Pirkle alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) directly to the NMR tube forms transient, non-covalent diastereomeric complexes. These complexes exhibit distinct chemical shifts for the enantiomers, allowing ee to be calculated via simple peak integration.

Method C: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

A cutting-edge alternative for trace ee validation is IMS-MS. Recent advances have demonstrated that forming ternary complexes (e.g., combining the chiral alcohol with a central metal ion and a chiral reference ligand) amplifies the collision cross-section differences between enantiomers, allowing for baseline separation in the gas phase in milliseconds[3].

Quantitative Performance Comparison

ParameterChiral HPLC (Pirkle-Type)Chiral NMR (with CSAs)IMS-MS (Ternary Complex)
Mechanism of Separation π−π interactions, hydrogen bondingNon-covalent diastereomeric solvationGas-phase collision cross-section differences
Steric Tolerance Excellent (Aromaticity enhances binding)Moderate (Bulky CSAs may struggle to bind)High (Ternary coordination is flexible)
Resolution ( Rs​ ) >1.5 (Baseline)Variable (Depends on magnetic field strength) >2.0 (Highly resolved)
Sample Requirement ∼1 mg 5−10 mg <1 μ g
Throughput 10−20 minutes per run 5 minutes per run <1 minute per run
Primary Use Case Final pharmaceutical QA/QCRapid synthetic reaction monitoringTrace impurity profiling

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. You cannot mathematically trust an ee value for an enriched sample unless you have first proven that your system exhibits zero bias toward either enantiomer.

Protocol 1: Self-Validating Chiral HPLC for TPED

Causality Note: We utilize a non-polar normal-phase solvent system to maximize the π−π interactions between the analyte and the Pirkle-type stationary phase.

  • System Suitability (The Self-Validation Step):

    • Prepare a 1 mg/mL solution of racemic 1,1,2-triphenyl-1,2-ethanediol in mobile phase.

    • Inject 10 μ L onto an (S,S)-ULMO column (25 cm x 4.6 mm)[2].

    • Elute with (99/1) n-Heptane/1,2-Dimethoxyethane at 1.5 mL/min, monitoring UV at 254 nm[2].

    • Validation Gate: The system is only validated if the resolution ( Rs​ ) is ≥1.5 and the integrated Area Under the Curve (AUC) ratio of the two peaks is exactly 50:50 ( ±1% ).

  • Sample Analysis: Inject 10 μ L of the chirally resolved sample under identical conditions.

  • Quantification: Calculate ee using the formula:

    ee(%)=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100
Protocol 2: Chiral NMR using Pirkle Alcohol
  • Sample Preparation: Dissolve 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl3​ in a standard 5 mm NMR tube.

  • CSA Addition: Add 1.5 to 2.0 molar equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol directly to the tube.

  • Equilibration: Shake the tube gently and allow 5 minutes for the non-covalent diastereomeric complexes to reach equilibrium.

  • Acquisition & Self-Validation: Acquire a 1 H-NMR spectrum (minimum 400 MHz). Validate the method by ensuring the baseline separates the split signals of the methine or methyl protons. Integrate the distinct peaks to determine the enantiomeric ratio.

Method Selection Workflow

EE_Validation Start Target Molecule Verification CheckChiral Is the molecule chiral? (Assess C1/C2 symmetry) Start->CheckChiral Achiral Achiral (2-Methyl-1,1,2-triphenylpropan-1-ol) CheckChiral->Achiral No stereocenter Chiral Chiral (1,1,2-triphenyl-1,2-ethanediol) CheckChiral->Chiral Has stereocenter Stop ee Validation Impossible Abort Method Achiral->Stop SelectMethod Select Analytical Method Chiral->SelectMethod HPLC Chiral HPLC (Pirkle-type Columns) SelectMethod->HPLC NMR Chiral NMR (In-situ CSAs) SelectMethod->NMR IMS IMS-MS (Ternary Complexes) SelectMethod->IMS

Figure 1: Decision workflow for structural triage and analytical method selection for ee validation.

References

  • Title: US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof Source: Google Patents URL
  • Title: Regis Technologies Chiral Application Guide VI Source: Regis Technologies / HPLC.eu URL: [Link]

  • Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

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